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  • Product: methyl N-(chlorosulfonyl)carbamate
  • CAS: 36914-92-8

Core Science & Biosynthesis

Foundational

Synthesis of Methyl N-(Chlorosulfonyl)carbamate: Mechanistic Insights and Optimization Protocols

Executive Summary Methyl N-(chlorosulfonyl)carbamate is a highly versatile, moisture-sensitive electrophilic intermediate widely utilized in advanced organic synthesis. It serves as the direct precursor to the Burgess re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(chlorosulfonyl)carbamate is a highly versatile, moisture-sensitive electrophilic intermediate widely utilized in advanced organic synthesis. It serves as the direct precursor to the Burgess reagent (an essential dehydrating agent) and functions as a highly efficient macro-initiator in Atom Transfer Radical Polymerization (ATRP). As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of its synthesis from chlorosulfonyl isocyanate (CSI) and methanol, alongside a modernized, self-validating protocol that prioritizes safety, scalability, and high-fidelity yields.

Chemical Context and Reagent Profiling

Chlorosulfonyl isocyanate (CSI) is one of the most chemically reactive isocyanates known, characterized by its extreme electrophilicity[1]. Its molecular architecture presents three distinct reactive sites: the isocyanate carbon, the isocyanate nitrogen, and the highly electrophilic sulfur atom bound to a chlorine atom[1].

When designing a synthesis involving CSI, the primary challenge is controlling its reactivity. CSI reacts violently with water to undergo hygroscopic decomposition, forming crystalline sulfamoyl chloride and eventually primary amines[2]. Therefore, the absolute exclusion of moisture is the foundational imperative of this protocol.

Mechanistic Causality

The synthesis of methyl N-(chlorosulfonyl)carbamate relies on the precise nucleophilic addition of methanol to the isocyanate moiety of CSI.

Causality of the Reaction Pathway:

  • Nucleophilic Attack: The oxygen atom of anhydrous methanol acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group[1]. This carbon is exceptionally electron-deficient due to the adjacent electron-withdrawing chlorosulfonyl group.

  • Zwitterionic Intermediate: The attack generates a transient zwitterionic intermediate.

  • Proton Transfer: A rapid, intramolecular (or solvent-mediated) proton transfer occurs from the methoxy oxygen to the adjacent nitrogen atom, resolving the charge separation and yielding the stable carbamate[3].

Mechanism MeOH Methanol (Nucleophile) Complex Zwitterionic Intermediate MeOH->Complex Nucleophilic Attack CSI Chlorosulfonyl Isocyanate (Electrophile) CSI->Complex Product Methyl N-(chlorosulfonyl) carbamate Complex->Product Proton Transfer

Nucleophilic addition of methanol to chlorosulfonyl isocyanate.

Experimental Workflow & Self-Validating Protocol

Evolution of the Reaction Matrix

The original Organic Syntheses procedure (1977) utilized anhydrous benzene as the reaction solvent[3]. Due to the severe carcinogenic profile of benzene, modern optimized protocols have successfully substituted it with anhydrous toluene[4]. Toluene provides identical non-polar, aprotic solvation properties while ensuring a drastically improved safety profile.

Quantitative Data & Stoichiometry

The reaction is strictly equimolar. An excess of methanol must be avoided to prevent secondary nucleophilic attacks on the chlorosulfonyl group, which would lead to unwanted sulfamoyl derivatives[5].

ReagentMolecular Weight ( g/mol )EquivalentsAmountMolesRole
Chlorosulfonyl Isocyanate (CSI) 141.531.0022.0 mL (35.6 g)252 mmolElectrophile / Reactant
Anhydrous Methanol 32.041.0010.2 mL (8.07 g)252 mmolNucleophile / Reactant
Anhydrous Toluene 92.14-90 mL (Total)-Solvent
Hexanes (Ice-Cold) 86.18-65 mL-Precipitation Anti-solvent
Methyl N-(chlorosulfonyl)carbamate 173.581.00 (Expected)~33.0 g~190 mmolTarget Product (75% Yield)

Data synthesized from established modern protocols[4].

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains observable physical changes that confirm the chemical trajectory of the reaction.

  • System Preparation (Anhydrous Baseline): Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet. Causality: CSI is highly corrosive and moisture-sensitive; ambient humidity will instantly degrade the reagent[3].

  • Electrophile Solvation: Charge the flask with 75 mL of anhydrous toluene and 22.0 mL (252 mmol) of chlorosulfonyl isocyanate. Cool the reaction vessel to 0 °C using an ice-water bath[4].

  • Nucleophile Addition (Thermal Control): Dissolve 10.2 mL (252 mmol) of anhydrous methanol in 15 mL of anhydrous toluene. Place this solution in the dropping funnel. Add the methanol solution dropwise to the stirring CSI solution over 30 minutes. Causality: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions[4].

  • Maturation: Remove the cooling bath and allow the reaction mixture to stir for exactly 30 minutes at room temperature (20–25 °C)[4].

  • Precipitation & Isolation: Re-cool the flask to 0 °C. Rapidly add 65 mL of ice-cold hexanes to the mixture. Self-Validation Checkpoint: A dense, white precipitate will immediately crash out of the solution[4]. This confirms the successful formation of the highly polar carbamate product, which is insoluble in cold aliphatic hydrocarbons.

  • Filtration & Drying: Collect the white precipitate via vacuum filtration under a blanket of inert gas (if possible). Wash the filter cake twice with 15 mL portions of cold hexanes. Dry the solid thoroughly in vacuo to yield approximately 33.0 g of the product[4].

Workflow Step1 1. System Prep Flame-dried flask, Ar/N2 atm Step2 2. Reagent Solvation Dissolve CSI in anhydrous Toluene at 0°C Step1->Step2 Step3 3. Dropwise Addition Add MeOH/Toluene slowly to control exotherm Step2->Step3 Step4 4. Maturation Stir at Room Temperature for 30 min Step3->Step4 Step5 5. Precipitation Cool to 0°C, add ice-cold hexanes Step4->Step5 Step6 6. Isolation & Validation Filter, wash, dry in vacuo (mp 72-74°C) Step5->Step6

Step-by-step experimental workflow for synthesizing the carbamate.

Product Validation and Storage
  • Physical Validation: The isolated product must be a stark white solid with a sharp melting point of 72°–74° C[4]. A depressed or broad melting point indicates moisture contamination or incomplete solvent removal.

  • Storage Imperatives: The final product (CAS No. 36914-92-8) retains the highly reactive chlorosulfonyl group. It must be stored in a tightly sealed container under an inert atmosphere at -20 °C to prevent hydrolytic degradation[6].

Downstream Applications

The synthesized methyl N-(chlorosulfonyl)carbamate is a high-value intermediate.

  • Burgess Reagent Synthesis: It is reacted with anhydrous triethylamine in benzene/toluene to form the inner salt of methyl (carboxysulfamoyl)triethylammonium hydroxide (the Burgess reagent), a classic reagent for the mild dehydration of primary and secondary alcohols to olefins[3].

  • Polymer Chemistry: The extreme reactivity of the isocyanate group over the sulfonyl chloride group allows CSI derivatives to act as Atom Transfer Radical Polymerization (ATRP) initiators. The carbamate can be utilized to produce linear, hyper-branched, or star-shaped block copolymers[5].

References

  • Title: Synthesis of Methyl(chlorosulfonyl)carbamate (Ref. Org. Syn. 56, 40(1977)
  • Source: orgsyn.
  • Source: tcichemicals.
  • Title: Chlorosulfonyl Isocyanate (CSI)
  • Title: 36914-92-8 | Methyl n-(chlorosulfonyl)
  • Source: google.com (Patents)

Sources

Exploratory

Methyl N-(Chlorosulfonyl)carbamate: Mechanistic Pathways and Protocols in Alcohol Derivatization

Executive Summary & Chemical Rationale Methyl N-(chlorosulfonyl)carbamate (CAS: 36914-92-8) is a highly versatile, moisture-sensitive electrophile widely utilized in advanced organic synthesis and drug development. Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl N-(chlorosulfonyl)carbamate (CAS: 36914-92-8) is a highly versatile, moisture-sensitive electrophile widely utilized in advanced organic synthesis and drug development. Synthesized via the 1[1], this reagent serves as a stable, handleable surrogate for highly explosive sulfamoyl chlorides.

Its primary utility lies in its divergent reactivity with alcohols. Depending on the basicity of the reaction environment, it acts either as a 2[2]—a pharmacophore central to drugs like 3[3]—or as the 4[4] for targeted dehydration.

Mechanistic Pathways: The Divergent Reactivity of Alcohols

The reaction of methyl N-(chlorosulfonyl)carbamate with alcohols ( ROH ) is dictated by the steric profile of the alcohol and the presence of specific amine bases. The sulfur atom, rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms, is the exclusive site of initial nucleophilic attack[5].

Pathway A: Direct Sulfamoylation (Weak Base Conditions)

When reacted with an alcohol in the presence of a weak base (e.g., N-methylimidazole or pyridine), the reaction proceeds via a nucleophilic acyl substitution at the sulfonyl group. Causality: The alcohol oxygen attacks the sulfur center, forming a trigonal bipyramidal transition state. The subsequent collapse of this state expels the chloride leaving group. The weak base acts solely as an acid scavenger to neutralize the generated HCl , preventing the degradation of the acid-sensitive product. The result is an N-(methoxycarbonyl)sulfamate ester, which can be subsequently deprotected to yield primary sulfamates.

G A Methyl N-(chlorosulfonyl)carbamate + Alcohol (ROH) B Trigonal Bipyramidal TS (Nucleophilic Attack) A->B Weak Base (-HCl) C N-(methoxycarbonyl)sulfamate Intermediate B->C Cl- Expulsion D Primary Sulfamate (RO-SO2-NH2) C->D Deprotection (Hydrolysis)

Direct sulfamoylation mechanism via a trigonal bipyramidal transition state.

Pathway B: The Burgess Cascade (Strong Tertiary Amine Conditions)

When the reagent is first treated with a strong, non-nucleophilic base like triethylamine ( Et3​N ), it forms the inner salt, methyl N-(triethylammoniumsulfonyl)carbamate (the Burgess reagent). The addition of an alcohol to this inner salt triggers a cascade dependent on the alcohol's substitution[1]:

  • Primary Alcohols ( SN​i Rearrangement): The alcohol displaces the triethylamine to form an alkoxysulfonylcarbamate anion. Due to the lack of steric hindrance at the alpha-carbon, the negatively charged nitrogen intramolecularly attacks the alkyl carbon. This SN​i (Substitution Nucleophilic internal) rearrangement expels sulfur trioxide ( SO3​ ),1[1].

  • Secondary and Tertiary Alcohols ( Ei​ Syn-Elimination): Steric bulk prevents the SN​i attack. Instead, the nitrogen acts as an internal base, abstracting a beta-hydrogen in a concerted, syn-coplanar transition state.1[1].

Divergent reactivity of the Burgess cascade based on alcohol steric profile.

Predictive Reaction Outcomes

To facilitate experimental design, the following table summarizes the causal relationship between alcohol class, reaction conditions, and the major thermodynamic product.

Alcohol ClassReagent SystemPrimary MechanismMajor Thermodynamic Product
Any Alcohol Reagent + Weak Base (e.g., Pyridine)Nucleophilic Acyl SubstitutionN-(Methoxycarbonyl)sulfamate
Primary Reagent + Et3​N (Burgess Protocol) SN​i RearrangementMethyl Alkylcarbamate (Urethane)
Secondary Reagent + Et3​N (Burgess Protocol)Syn-Elimination ( Ei​ )Olefin
Tertiary Reagent + Et3​N (Burgess Protocol)Syn-Elimination ( Ei​ )Olefin

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and thermodynamically verify the success of each mechanistic step.

Protocol A: Synthesis of Methyl N-(chlorosulfonyl)carbamate
  • Setup: Charge a dry, two-necked flask with chlorosulfonyl isocyanate (0.58 mol) in 150 mL of anhydrous benzene or toluene under inert atmosphere.

  • Addition: Add a solution of anhydrous methanol (0.50 mol) dropwise over 30 minutes.

  • Self-Validating Check & Causality: The nucleophilic attack of methanol on CSI is highly exothermic. Maintain the internal temperature strictly between 25–30 °C using a water bath. Causality: A sudden temperature drop indicates a stalled addition, while a spike risks thermal decomposition and the formation of symmetric sulfamides.

  • Isolation: Add 125 mL of olefin-free hexane at 0–5 °C. The product will precipitate as a moisture-sensitive white crystalline solid. Filter and store in a dark bottle[1].

Protocol B: Direct Sulfamoylation of Alcohols
  • Setup: Dissolve the target alcohol (1.0 eq) in freshly distilled THF at 0 °C.

  • Reagent Addition: Add methyl N-(chlorosulfonyl)carbamate (1.2 eq) to the solution.

  • Base Addition: Dropwise add N-methylimidazole (NMI, 1.5 eq) and stir at room temperature for 4 hours.

  • Self-Validating Check & Causality: The formation of a mild suspension (NMI·HCl salt) acts as a visual confirmation that the chloride leaving group has been successfully displaced. Causality: NMI acts as a non-nucleophilic acid scavenger; neutralizing the HCl byproduct drives the equilibrium forward and prevents acid-catalyzed cleavage of the newly formed sulfamate ester[2].

Protocol C: Dehydration of Secondary Alcohols (Burgess Protocol)
  • Inner Salt Formation: Dissolve methyl N-(chlorosulfonyl)carbamate (2.0 eq) in anhydrous benzene at 10 °C. Add anhydrous Et3​N (4.0 eq) dropwise.

  • Self-Validating Check: The immediate formation of a heavy white precipitate ( Et3​N⋅HCl ) visually confirms the successful generation of the active Burgess inner salt.

  • Reaction: Add the secondary alcohol (1.0 eq) and heat the mixture to 50 °C for 2 hours.

  • Causality: Heating is required to overcome the activation energy barrier of the highly ordered, concerted Ei​ syn-elimination transition state. TLC monitoring will validate the conversion of the polar alcohol to a non-polar olefin[1].

Sources

Foundational

An In-Depth Technical Guide to the Reactive Functional Groups of Methyl N-(Chlorosulfonyl)carbamate

Executive Summary: Methyl N-(chlorosulfonyl)carbamate (CAS No. 36914-92-8) is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique structure, combining a highly el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Methyl N-(chlorosulfonyl)carbamate (CAS No. 36914-92-8) is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique structure, combining a highly electrophilic chlorosulfonyl group with a carbamate moiety, provides a versatile platform for constructing complex molecules, particularly sulfonylureas and related scaffolds.[3][4] This guide offers a detailed examination of the molecule's two primary reactive centers, delving into the mechanistic principles that govern their reactivity. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this valuable building block.

Introduction: A Molecule of Dichotomous Reactivity

Methyl N-(chlorosulfonyl)carbamate, with the molecular formula C₂H₄ClNO₄S, presents a fascinating case of controlled reactivity.[1][2] At its core, the molecule's utility is derived from the interplay between its two distinct functional groups: the intensely electrophilic chlorosulfonyl group and the electronically moderating carbamate group.

1.1 Chemical Identity and Structure

The structure consists of a central nitrogen atom bonded to both a methoxycarbonyl group (the carbamate portion) and a chlorosulfonyl group. This arrangement is crucial, as the electronic properties of each group influence the other, dictating the molecule's overall reaction profile.

  • IUPAC Name: methyl N-chlorosulfonylcarbamate[2]

  • Molecular Weight: 173.58 g/mol [1][2]

  • SMILES: COC(=O)NS(=O)(=O)Cl[1][2]

1.2 Significance in Synthesis

The primary application of methyl N-(chlorosulfonyl)carbamate lies in its role as a precursor to sulfonylureas, a class of compounds with widespread use as antidiabetic drugs and herbicides.[3][4] Traditional methods for sulfonylurea synthesis often involve the use of hazardous reagents like isocyanates.[4] This reagent provides a more convenient and often safer alternative, allowing for the sequential introduction of different substituents onto the final sulfonylurea scaffold.

Analysis of Key Reactive Centers

The molecule's reactivity can be best understood by dissecting the roles of its two key functional groups. The chlorosulfonyl group acts as the primary electrophilic site, while the carbamate moiety plays a more nuanced role, influencing the overall reactivity and, under certain conditions, participating in reactions itself.

Caption: Key reactive sites in methyl N-(chlorosulfonyl)carbamate.

2.1 The Electrophilic Powerhouse: The Chlorosulfonyl Group (-SO₂Cl)

The reactivity of the chlorosulfonyl group is analogous to that of other sulfonyl chlorides.[5] The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This configuration renders the sulfur atom highly electron-deficient and thus, a potent electrophile.[5]

The primary mode of reaction for this group is nucleophilic substitution at the sulfur center.[5] A wide variety of nucleophiles can attack the electrophilic sulfur, displacing the chloride ion, which is an excellent leaving group. This reaction is the cornerstone of the synthetic utility of methyl N-(chlorosulfonyl)carbamate.

2.2 The Modulating Carbamate Moiety (-NHC(O)OCH₃)

The carbamate functional group serves multiple roles.[6][7][8] Firstly, the electron-withdrawing nature of the adjacent methoxycarbonyl group enhances the acidity of the N-H proton. This allows for deprotonation under basic conditions, which can be a key step in certain reaction pathways.

Secondly, the carbamate nitrogen's lone pair is delocalized into the carbonyl group, which makes the nitrogen itself relatively non-nucleophilic.[6][9] This is a critical feature, as it prevents intermolecular self-reaction and directs external nucleophiles to attack the more reactive sulfonyl sulfur.

Finally, while the S-Cl bond is the most reactive site, the carbamate itself can act as a leaving group in certain synthetic strategies, particularly in the formation of sulfonylureas.[4]

Core Reactivity and Mechanistic Pathways

The dominant reaction pathway for methyl N-(chlorosulfonyl)carbamate involves nucleophilic attack on the sulfonyl sulfur.

3.1 Nucleophilic Substitution at the Sulfonyl Center

This is the most common and synthetically valuable reaction type. The general mechanism proceeds via an addition-elimination pathway or a concerted Sₙ2-like mechanism, depending on the nucleophile and reaction conditions.[5]

3.1.1 Reaction with Amines: The Gateway to Sulfonylureas

The reaction with primary or secondary amines is arguably the most important transformation, as it leads directly to the formation of sulfonylureas.[3][4] This two-step, one-pot process is highly efficient.

  • Step 1: The amine nucleophile attacks the electrophilic sulfonyl sulfur, displacing the chloride ion to form a sulfonyl carbamate intermediate.

  • Step 2: A second equivalent of the amine (or a different amine) then attacks the carbonyl carbon of the carbamate. This results in the displacement of the methyl carbamate moiety as a leaving group, yielding the final sulfonylurea product.

This sequential addition allows for the synthesis of unsymmetrical sulfonylureas by using two different amines.[10]

3.1.2 Reaction with Alcohols and Phenols

Alcohols and phenols, in the presence of a non-nucleophilic base, react at the sulfonyl center to yield N-(alkoxycarbonyl)sulfamate esters. These compounds are also valuable synthetic intermediates. The base is required to deprotonate the alcohol, increasing its nucleophilicity.

3.2 Reactivity at the Carbamate Group

While less common, reactions can be directed at the carbamate moiety.

3.2.1 N-H Acidity and Deprotonation

The proton on the nitrogen is acidic enough to be removed by a moderately strong base. The resulting anion is a powerful nucleophile and can participate in various reactions. However, in the context of reactions with external nucleophiles, this pathway is less favored than direct attack at the sulfonyl group.

Experimental Protocols & Workflow

The following section provides a generalized, step-by-step methodology for a common application: the synthesis of a sulfonylurea.

4.1 General Procedure for Sulfonylurea Synthesis

This protocol outlines the reaction of methyl N-(chlorosulfonyl)carbamate with a primary amine to form a symmetrical sulfonylurea.

Materials & Equipment:

  • Methyl N-(chlorosulfonyl)carbamate

  • Primary amine (e.g., n-butylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Stirring apparatus (magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve methyl N-(chlorosulfonyl)carbamate (1.0 equivalent) in the anhydrous solvent.

  • Initial Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add the primary amine (2.2 equivalents) dropwise to the stirred solution. The use of a slight excess of the amine drives the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the mixture with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any excess amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: A typical experimental workflow for sulfonylurea synthesis.

4.2 Quantitative Data: Representative Yields

The efficiency of sulfonylurea formation is generally high, though it can be influenced by the steric and electronic properties of the amine nucleophile.

Amine NucleophileSolventReaction Time (h)Typical Yield (%)
n-ButylamineDichloromethane285-95%
AnilineAcetonitrile470-80%
DiethylamineTetrahydrofuran380-90%
tert-ButylamineDichloromethane650-60%
Note: These are representative values and can vary based on specific reaction conditions.

Safety and Handling

Methyl N-(chlorosulfonyl)carbamate is a reactive and corrosive chemical that requires careful handling.[11]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[11]

  • Moisture Sensitivity: It reacts violently with water, liberating toxic gas.[11][12] All operations should be conducted under anhydrous conditions and an inert atmosphere.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and strong oxidizing agents.[1][11]

Conclusion

Methyl N-(chlorosulfonyl)carbamate is a powerful and versatile reagent whose reactivity is dominated by the highly electrophilic chlorosulfonyl group. This primary reactive site enables facile nucleophilic substitution reactions, most notably with amines to produce medicinally relevant sulfonylurea scaffolds. The carbamate moiety, while less reactive, plays a crucial role in modulating the molecule's overall electronic profile and can function as a leaving group in the key synthetic transformations. A thorough understanding of the interplay between these two functional groups, coupled with careful handling and adherence to established protocols, allows researchers to fully exploit the synthetic potential of this important chemical building block.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10702364, Methyl chlorosulfonylcarbamate. [Link]

  • Wikipedia. Chlorosulfonyl isocyanate. [Link]

  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

  • King, J. F. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario.
  • Tarlyn, N. M., & Vohra, R. Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • ResearchGate. Synthesis of sulfonylureas via water assisted preparation of carbamates. [Link]

  • Tice, C. M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Organic Syntheses Procedure. chlorosulfonyl isocyanate. [Link]

  • National Pesticide Information Center. N-Methyl Carbamate Insecticides. [Link]

  • Beaver, B. A., et al. Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical Communications. [Link]

  • Donohoe, T. J., et al. Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst. Australian Journal of Chemistry. [Link]

  • Google Patents.
  • Alentris Research Pvt. Ltd. Methyl N-(chlorosulfonyl)carbamate. [Link]

  • Tice, C. M. Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Tallman, K. A., et al. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]

  • Gómez-Palomino, A., & Cornella, J. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Sokołowski, K., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Al-Jedah, J., & Al-Amri, A. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Sulfonylureas. [Link]

  • Gómez-Palomino, A., & Cornella, J. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Organic Chemistry Tutor. 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • ResearchGate. Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). [Link]

  • Wikipedia. Carbamate. [Link]

  • Nguyen, T. H., et al. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Wikidoc. Carbamate. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Reagent: Methyl N-(chlorosulfonyl)carbamate in Modern Medicinal Chemistry

An In-Depth Guide to Applications and Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the quest for efficient and versatile reagents to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Applications and Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the quest for efficient and versatile reagents to construct complex molecular architectures is perpetual. Among these, methyl N-(chlorosulfonyl)carbamate has emerged as a powerful and adaptable building block. Its unique combination of a reactive chlorosulfonyl group and a carbamate moiety allows for the introduction of the N-methoxycarbonylsulfamoyl group, a key pharmacophore in a variety of therapeutic agents. This guide provides a comprehensive overview of the applications of methyl N-(chlorosulfonyl)carbamate in medicinal chemistry, complete with detailed experimental protocols and an exploration of the chemical principles that underpin its utility.

Genesis and Properties of a Key Synthetic Tool

Methyl N-(chlorosulfonyl)carbamate is readily prepared from the reaction of chlorosulfonyl isocyanate (CSI) with methanol.[1] This straightforward synthesis makes it an accessible reagent for a wide range of synthetic transformations.

The reactivity of methyl N-(chlorosulfonyl)carbamate is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This high reactivity allows for facile nucleophilic substitution by a variety of nucleophiles, including alcohols, phenols, primary and secondary amines, and amides. This versatility is the cornerstone of its widespread use in the synthesis of sulfamates, sulfamides, and N-acylsulfonamides, which are prevalent in numerous drug classes.

Core Applications in Medicinal Chemistry

The N-methoxycarbonylsulfamoyl group, installed using methyl N-(chlorosulfonyl)carbamate, serves several critical roles in drug design. It can act as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties.[2][3] Furthermore, the sulfonamide linkage is a key feature in drugs targeting enzymes such as carbonic anhydrases and in the development of diuretics.

Synthesis of Sulfamates: Accessing a Privileged Scaffold

The reaction of methyl N-(chlorosulfonyl)carbamate with alcohols and phenols provides a direct route to N-methoxycarbonylsulfamates. These motifs are found in a range of biologically active molecules.

Protocol 1: General Procedure for the Synthesis of N-Methoxycarbonylsulfamates from Alcohols/Phenols

This protocol outlines the general steps for the reaction of an alcohol or phenol with methyl N-(chlorosulfonyl)carbamate to yield the corresponding N-methoxycarbonylsulfamate.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Methyl N-(chlorosulfonyl)carbamate (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: To the cooled solution, add a solution of methyl N-(chlorosulfonyl)carbamate (1.1 eq) in anhydrous DCM or THF dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methoxycarbonylsulfamate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Methyl N-(chlorosulfonyl)carbamate is sensitive to moisture, which can lead to its hydrolysis. An inert atmosphere prevents this decomposition.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the starting material and the product.

  • Base (Pyridine/Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, driving the reaction to completion and preventing acid-catalyzed side reactions.

  • Controlled Addition at 0 °C: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

Synthesis of N-Substituted Sulfamoyl Carbamates from Amines

The reaction with primary and secondary amines yields N-substituted N'-methoxycarbonylsulfamides. This transformation is fundamental for building molecules with diverse biological activities.

Protocol 2: General Procedure for the Synthesis of N-Substituted N'-Methoxycarbonylsulfamides from Amines

This protocol details the reaction of primary or secondary amines with methyl N-(chlorosulfonyl)carbamate.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Methyl N-(chlorosulfonyl)carbamate (1.1 eq)

  • Anhydrous Triethylamine (1.5 eq) or Pyridine (as solvent)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Alternatively, the amine can be dissolved in anhydrous pyridine, which acts as both solvent and base.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of MsCl: Slowly add a solution of methyl N-(chlorosulfonyl)carbamate (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[4]

  • Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted N'-methoxycarbonylsulfamide.

Self-Validating System: The success of the reaction can be validated by the consumption of the starting amine (monitored by TLC) and the appearance of a new, typically less polar, product spot. The identity of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS), which will show the characteristic signals of the methoxycarbonyl group and the sulfonamide moiety.

Synthesis of N-Acylsulfonamides: Bioisosteres of Carboxylic Acids

N-acylsulfonamides are important functional groups in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability.[5] Methyl N-(chlorosulfonyl)carbamate can be used to prepare these valuable motifs.

Protocol 3: Synthesis of N-Acyl-N'-methoxycarbonylsulfamides

This protocol describes a two-step, one-pot procedure for the synthesis of N-acyl-N'-methoxycarbonylsulfamides starting from an amide.

Materials:

  • Amide (1.0 eq)

  • Strong base (e.g., Sodium Hydride, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl N-(chlorosulfonyl)carbamate (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of Amide: In a flame-dried flask under an inert atmosphere, suspend the amide (1.0 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt of the amide.

  • Reaction with Methyl N-(chlorosulfonyl)carbamate: Cool the reaction mixture back to 0 °C and add a solution of methyl N-(chlorosulfonyl)carbamate (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the amide without competing in the subsequent reaction with the electrophilic methyl N-(chlorosulfonyl)carbamate. The reaction temperature is also critical; deprotonation is typically performed at 0°C to control the reaction, while the subsequent sulfonylation can often be carried out at room temperature.

Advanced Applications and Future Directions

Beyond its role in installing the N-methoxycarbonylsulfamoyl group, methyl N-(chlorosulfonyl)carbamate serves as a precursor to other valuable reagents and participates in more complex transformations.

Precursor to the Burgess Reagent

Methyl N-(chlorosulfonyl)carbamate is the key intermediate in the synthesis of the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt.[1][5] The Burgess reagent is a mild and selective dehydrating agent used for the conversion of alcohols to alkenes and for the cyclization of various functional groups.[6]

Caption: Synthesis of the Burgess Reagent.

Amidyl-Radical Precursor in Photoredox Catalysis

Recent research has demonstrated the utility of N-chlorosulfonyl carbamates as effective amidyl-radical precursors under photoredox catalysis.[7] This application opens up new avenues for C-N bond formation, a critical transformation in the synthesis of nitrogen-containing heterocycles and other complex molecules.[7]

Caption: Generation of Amidyl Radicals.

Case Study: Potential Role in the Synthesis of Diuretics and Carbonic Anhydrase Inhibitors

Many diuretic drugs, such as furosemide, and a significant class of drugs used to treat glaucoma, carbonic anhydrase inhibitors, contain a sulfonamide moiety.[8][9] While direct synthesis of these specific drugs using methyl N-(chlorosulfonyl)carbamate may not be the most common route, the reagent provides a powerful tool for creating analogues and exploring the structure-activity relationships of related compounds. The ability to readily introduce the N-methoxycarbonylsulfamoyl group allows for rapid diversification of lead compounds in the development of new diuretics and carbonic anhydrase inhibitors.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key transformations involving methyl N-(chlorosulfonyl)carbamate.

Reaction TypeNucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sulfamate Synthesis Alcohol/PhenolPyridine/Et₃NDCM/THF0 to RT2-1270-95
Sulfamide Synthesis Primary/Secondary AmineEt₃N/PyridineDCM/MeCN0 to RT2-1675-98
N-Acylsulfonamide Synthesis Amide (as sodium salt)NaHTHF/DMF0 to RT4-2460-90

Conclusion and Future Outlook

Methyl N-(chlorosulfonyl)carbamate is a versatile and highly reactive reagent with significant applications in medicinal chemistry. Its ability to efficiently introduce the N-methoxycarbonylsulfamoyl group provides medicinal chemists with a powerful tool for the synthesis of sulfamates, sulfamides, and N-acylsulfonamides. As a precursor to the Burgess reagent and a source of amidyl radicals, its utility continues to expand into new areas of synthetic chemistry. The continued exploration of the reactivity of methyl N-(chlorosulfonyl)carbamate is poised to uncover novel transformations and facilitate the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Yuan, C., Xie, Z., Zheng, Y., He, J., Guan, J., Chen, H., Xiang, H., Chen, K., & Yang, H. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • Google Patents. (1987). Furosemide salts and pharmaceutical preparations thereof. (U.S. Patent No. 4,663,348). U.S.
  • Hiegel, G. A., & Hogenauer, T. J. (2005). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides.
  • Supuran, C. T. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1215-1221.
  • Walsh Medical Media. (2025).
  • BenchChem. (2025).
  • Telvekar, V. N. (2008). N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part VII* 4-Dialkylamino[4][7][9][10]Benzoxathiadiazepine Dioxides and 4-Dialkylamino-[4][7][9][10]Benzothiatriazepine Dioxides. Australian Journal of Chemistry, 61(8), 614-619.

  • Bouasla, R., Amari, M., Chérif, F., Berredjem, M., Choukchou-Braham, N., & Gherraf, N. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Medicinal Chemistry Research, 22(7), 3127-3134.
  • Hartman, W. W., & Brethen, M. R. (1931).
  • BenchChem. (2025).
  • Telvekar, V. N. (2017). N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XIV.* Synthesis and Reactivity of the New Benzo[9][11]imidazo[1,2-b][4][7][12]thiadiazine Ring System. Australian Journal of Chemistry, 70(10), 1105-1113.

  • Google Patents. (1987). Furosemide salts and pharmaceutical preparations thereof. (U.S. Patent No. 4,663,348). U.S.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
  • Reddy, P. V. N., & Reddy, K. R. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
  • Khapli, S., & Dey, S. (2002). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 82, 461-475.
  • de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Atlanchim Pharma. (n.d.).
  • ResearchGate. (n.d.). The chemical structure of the diuretic furosemide.
  • Yuan, C., Xie, Z., Zheng, Y., He, J., Guan, J., Chen, H., Xiang, H., Chen, K., & Yang, H. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • ResearchGate. (2026).
  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)
  • Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals, 14(7), 693.
  • Burgess, E. M., Penton, Jr., H. R., Taylor, E. A., & Williams, W. M. (1977). CONVERSION OF PRIMARY ALCOHOLS TO URETHANES via THE INNER SALT OF METHYL (CARBOXYSULFAMOYL)
  • Walsh Medical Media. (2025).
  • Sławiński, J., Żołnowska, B., Pogorzelska, A., Chojnacki, J., Vullo, D., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147.
  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1977). 1-PYRROLIDINECARBOXYLIC ACID, 2-METHOXY-, METHYL ESTER. Organic Syntheses, 57, 94.
  • MDPI. (2025). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • Tanabe, Y., Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., & Aso, N. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(11), 1633-1636.
  • Giraldi, P. N., & Logemann, W. (1959). On the metabolism of methylated disulphonamides with a diuretic action—a contribution to the mechanism of action of chlorothiazide and similar compounds. Biochemical Pharmacology, 2(1), 39-44.
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  • Google Patents. (n.d.).
  • FLORE. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides.
  • BenchChem. (2025).
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  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/he.
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  • Prezi. (2025). Medicinal Chemistry of Furosemide: A Loop Diuretic Overview.

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Application

Application Notes and Protocols: One-Pot Synthesis of Carbamates from Alcohols Using Chlorosulfonyl Isocyanate

Introduction Carbamates are a critical functional group in a wide array of biologically active molecules, including pharmaceuticals, and are integral to the production of polymers and agrochemicals.[1][2][3] The developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbamates are a critical functional group in a wide array of biologically active molecules, including pharmaceuticals, and are integral to the production of polymers and agrochemicals.[1][2][3] The development of efficient and direct methods for their synthesis is, therefore, of significant interest to the scientific community. This document provides a comprehensive guide to the one-pot synthesis of carbamates from alcohols utilizing the highly reactive reagent, chlorosulfonyl isocyanate (CSI). This method offers a streamlined and often high-yielding route to these valuable compounds.[2]

Chlorosulfonyl isocyanate is a potent electrophile, a characteristic owing to its two reactive sites: the isocyanate carbon and the sulfur atom of the chlorosulfonyl group.[1] This dual reactivity allows for a range of synthetic transformations.[1][4][5] In the context of carbamate synthesis from alcohols, the isocyanate moiety is the primary site of reaction.[1][6]

These application notes are intended for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Reaction Mechanism and Scientific Rationale

The reaction of an alcohol with chlorosulfonyl isocyanate proceeds through a nucleophilic addition of the alcohol's hydroxyl group to the highly electrophilic carbon of the isocyanate. This initial step forms an unstable N-chlorosulfonyl carbamate intermediate. Subsequent workup, typically involving aqueous conditions, leads to the hydrolysis of the chlorosulfonyl group, yielding the desired carbamate and inorganic byproducts.

The choice of reaction conditions, particularly the solvent and temperature, is crucial for achieving high yields and minimizing side reactions. Anhydrous and non-nucleophilic solvents are essential to prevent premature decomposition of the highly reactive CSI.[1] Common choices include chlorinated solvents, acetonitrile, or toluene.[1] The reaction is often performed at low temperatures to control its exothermic nature.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the one-pot synthesis of carbamates from alcohols using chlorosulfonyl isocyanate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Alcohol and Solvent csi_sol Prepare CSI Solution addition Slow Addition of Alcohol to CSI Solution at Low Temperature csi_sol->addition stirring Reaction Stirring addition->stirring quench Quench Reaction Mixture stirring->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification characterization Characterization of Carbamate (NMR, IR, MS) purification->characterization G Alcohol R-OH Intermediate [R-O-C(=O)NHSO₂Cl] Alcohol->Intermediate Nucleophilic Attack CSI ClSO₂N=C=O Carbamate R-O-C(=O)NH₂ Intermediate->Carbamate Hydrolysis Byproducts + HCl + SO₃

Sources

Method

Application Note: Direct C3-Amidation of Quinoxalin-2(1H)-ones via Photoinduced Amidyl Radical Generation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology Focus: Photoredox Catalysis, Radical Chemistry, Late-Stage Functionalization Scientific Rationale & Executive Summary Quino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology Focus: Photoredox Catalysis, Radical Chemistry, Late-Stage Functionalization

Scientific Rationale & Executive Summary

Quinoxalin-2(1H)-ones are privileged nitrogen-containing heterocycles widely embedded in bioactive natural products and pharmaceutical agents[1]. Functionalization at the C3 position is a critical vector for drug discovery; however, traditional C–H amidation methods often require harsh oxidants, pre-functionalized substrates, or expensive transition-metal catalysts.

Recent advancements in photoredox catalysis have unlocked mild, radical-mediated pathways for C–N bond formation. A breakthrough protocol developed by utilizes N-chlorosulfonyl carbamates as highly effective amidyl radical precursors[2]. These reagents are easily synthesized from low-cost chlorosulfonyl isocyanate (CSI) and alcohol feedstocks[2]. The high leaving propensity of the chloride anion and sulfur dioxide (SO₂) drives the thermodynamic feasibility of this transformation, allowing for the rapid expansion of molecular complexity under exceptionally mild conditions[3].

Mechanistic Insights & Causality

The success of this protocol hinges on the controlled generation of an active amidyl radical via single-electron transfer (SET). The reaction is driven by an Iridium(III) photocatalyst (e.g., fac-Ir(ppy)₃) or proceeds via a photoexcited Charge Transfer Complex (CTC) formed between the base and the reagent[4].

  • Initiation (SET): The excited photocatalyst (IrIII*) or the CTC donates a single electron to the N-chlorosulfonyl carbamate. This triggers the cleavage of the N–Cl bond and the release of a chloride anion[3].

  • Fragmentation: The resulting transient sulfonyl radical rapidly extrudes SO₂ gas. This thermodynamically favorable step unveils the highly reactive, electrophilic amidyl radical[3].

  • Radical Addition & Rearrangement: The amidyl radical selectively attacks the electron-rich C3 position of the quinoxalin-2(1H)-one. A subsequent 1,2-hydrogen shift converts the initial N-centered radical adduct into a more stable C-centered radical[4].

  • Oxidation & Turnover: Oxidation of the C-centered radical by Ir(IV) regenerates the Ir(III) photocatalyst and yields a protonated quinoxalinone. Final deprotonation by sodium carbonate (Na₂CO₃) furnishes the C3-amidated product[4].

Mechanism PC Ir(III)* Photocatalyst or Photoexcited CTC Reagent N-Chlorosulfonyl Carbamate PC->Reagent SET (Single Electron Transfer) SulfRad Sulfonyl Radical (I) + Cl⁻ Reagent->SulfRad N-Cl Cleavage AmidylRad Amidyl Radical (II) + SO₂ SulfRad->AmidylRad N-S Cleavage (-SO₂) NRad N-Centered Radical Adduct (III) AmidylRad->NRad Radical Addition Substrate Quinoxalin-2(1H)-one (1a) Substrate->NRad CRad C-Centered Radical (IV) (via 1,2-H shift) NRad->CRad 1,2-H Shift Oxidation Oxidation by Ir(IV) (Regenerates Ir(III)) CRad->Oxidation Protonated Protonated Quinoxalinone (V) Oxidation->Protonated Deprotonation Deprotonation by Base (Na₂CO₃) Protonated->Deprotonation Product C3-Amidated Product Deprotonation->Product

Mechanistic pathway of photoinduced C3-amidation via amidyl radical generation.

Reaction Optimization & Quantitative Data

The choice of base, solvent, and photocatalyst is critical for stabilizing the radical intermediates and facilitating SET. Optimization studies reveal that the reaction is highly sensitive to the reaction medium[3]. Na₂CO₃ in acetonitrile (MeCN) provides the optimal balance of solubility and basicity, preventing the premature degradation of the N-chlorosulfonyl carbamate while enabling efficient CTC formation[3].

Table 1: Optimization of Reaction Conditions

EntryBaseSolventPhotocatalystYield (%)Causality / Observation
1 Na₂CO₃ MeCN Ir-based 95% Optimal balance of basicity and SET efficiency.
2K₂CO₃MeCNIr-basedLowerCation size affects CTC solubility/formation[3].
3Cs₂CO₃MeCNIr-basedLowerExcessive basicity leads to reagent degradation[3].
4Na₂CO₃DMFIr-basedLowerSensitive to medium; DMF quenches radical intermediates[3].
5Na₂CO₃MeCNSolvent Red 43DecreasedInsufficient excited-state redox potential[3].
6Na₂CO₃MeCNRu(bpy)₃(PF₆)₂DecreasedMismatched energy transfer dynamics compared to Ir[3].

Detailed Experimental Protocols

To maximize laboratory efficiency, this methodology can be executed as a streamlined one-pot, two-step, three-component process[2]. This eliminates the need to isolate the moisture-sensitive N-chlorosulfonyl carbamate intermediate.

Protocol: Streamlined One-Pot, Three-Component Amidation

Materials Required:

  • Quinoxalin-2(1H)-one derivatives (0.2 mmol)

  • Chlorosulfonyl isocyanate (CSI) (0.3 mmol, 1.5 equiv.)

  • Aliphatic alcohol (e.g., methanol, ethanol) (0.3 mmol, 1.5 equiv.)

  • Na₂CO₃ (0.4 mmol, 2.0 equiv.)

  • Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

  • 400-450 nm Blue LEDs

Step-by-Step Methodology:

  • In Situ Reagent Generation:

    • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic alcohol (0.3 mmol). Cool the vessel to 0 °C using an ice bath.

    • Action: Dropwise, add chlorosulfonyl isocyanate (CSI) (0.3 mmol) under a nitrogen atmosphere.

    • Causality: The reaction between CSI and alcohols is highly exothermic. Cooling to 0 °C prevents thermal degradation of the isocyanate and suppresses unwanted side reactions, ensuring quantitative conversion to the N-chlorosulfonyl carbamate.

  • Component Integration:

    • Action: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature for an additional 20 minutes.

    • Action: Add the quinoxalin-2(1H)-one substrate (0.2 mmol), Na₂CO₃ (0.4 mmol), the Ir-photocatalyst (1-2 mol%), and anhydrous MeCN (2.0 mL) directly into the same reaction vessel.

  • Degassing:

    • Action: Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger. Removing dissolved O₂ is mandatory to maintain the lifetime of the excited photocatalyst and prevent the formation of peroxy radicals.

  • Photoirradiation:

    • Action: Seal the tube and irradiate the mixture with Blue LEDs (approx. 400-450 nm) at room temperature for 12–24 hours. Maintain vigorous stirring.

    • Causality: Blue light provides the exact photon energy required to excite the Ir(III) catalyst to its long-lived triplet state, initiating the SET cascade[4].

  • Workup & Purification:

    • Action: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Action: Purify the crude residue via silica gel column chromatography (typically using petroleum ether/ethyl acetate gradients) to isolate the pure C3-amidated quinoxalin-2(1H)-one.

Workflow CSI Chlorosulfonyl Isocyanate (CSI) Step1 Step 1: Mix at 0°C → RT (Solvent-free or DCM) CSI->Step1 Alcohol Alcohol (ROH) Alcohol->Step1 Intermediate In Situ N-Chlorosulfonyl Carbamate Step1->Intermediate Step2 Step 2: Blue LED Irradiation, RT Intermediate->Step2 Substrate Quinoxalin-2(1H)-one Substrate->Step2 Reagents Na₂CO₃, Ir-Cat, MeCN Reagents->Step2 Workup Workup & Column Chromatography Step2->Workup Product Isolated C3-Amidated Quinoxalin-2(1H)-one Workup->Product

Workflow for the streamlined one-pot, three-component photoinduced amidation.

References

  • Yuan, C.-P., Xie, Z.-Z., Zheng, Y., He, J.-T., Guan, J.-P., Chen, H.-B., Xiang, H.-Y., Chen, K., & Yang, H. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical Communications (RSC Publishing), 59, 9956-9959. URL:[Link]

  • Utepova, I.A., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl N-(chlorosulfonyl)carbamate Synthesis

Welcome to our dedicated technical resource for overcoming challenges in the synthesis of methyl N-(chlorosulfonyl)carbamate. This guide is structured to provide researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for overcoming challenges in the synthesis of methyl N-(chlorosulfonyl)carbamate. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve issues leading to low yields in this critical reaction. We will move beyond simple procedural steps to explore the underlying chemical principles governing this synthesis, empowering you to make informed decisions in your laboratory work.

The synthesis of methyl N-(chlorosulfonyl)carbamate is primarily achieved through the reaction of chlorosulfonyl isocyanate (CSI) with methanol. CSI is an exceptionally reactive and versatile reagent due to its potent electrophilicity at both the isocyanate carbon and the sulfonyl sulfur.[1] This high reactivity, while advantageous, also makes the system susceptible to various side reactions and yield-reducing pathways, particularly in the presence of impurities or under suboptimal conditions.

Foundational Reaction Pathway

The desired reaction involves the nucleophilic attack of methanol on the highly electrophilic carbon of the isocyanate group in CSI. This is the kinetically favored pathway.[2]

G cluster_0 Reaction of CSI with Methanol CSI Cl-S(O)₂-N=C=O Chlorosulfonyl Isocyanate (CSI) Product Cl-S(O)₂-NH-C(O)-OCH₃ Methyl N-(chlorosulfonyl)carbamate CSI->Product + CH₃OH (Nucleophilic Attack) MeOH CH₃OH Methanol

Caption: Synthesis of methyl N-(chlorosulfonyl)carbamate from CSI and methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Q1: My overall yield is drastically low, and the crude product is a complex, intractable mixture. What is the most likely cause?

A1: Moisture Contamination

This is the most frequent cause of catastrophic yield loss. Chlorosulfonyl isocyanate reacts violently with water.[3] The presence of even trace amounts of moisture in the solvent, methanol, or reaction glassware will lead to a cascade of undesirable side reactions.

Causality:

  • Rapid Hydrolysis of CSI: CSI reacts with water to form the unstable N-chlorosulfonylcarbamic acid, which rapidly decomposes to chlorosulfonamide and carbon dioxide.

  • Reaction with Methanol: The intended reaction to form the desired carbamate is outcompeted by the rapid hydrolysis.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway CSI CSI Cl-S(O)₂-N=C=O Desired_Product Methyl N-(chlorosulfonyl)carbamate CSI->Desired_Product + CH₃OH Decomposition Chlorosulfonamide + CO₂ CSI->Decomposition + H₂O (fast) H2O H₂O (Moisture) MeOH CH₃OH (Methanol)

Caption: Competing reaction pathways for CSI in the presence of moisture.

Solutions & Best Practices:

  • Rigorous Drying of Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

  • Use of Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

  • Distillation of Methanol: If the quality of methanol is suspect, distill it from magnesium turnings to ensure it is anhydrous.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Q2: The reaction appears sluggish and fails to reach completion, even with extended reaction times. What could be the issue?

A2: Suboptimal Temperature Control and Reagent Quality

The reaction between CSI and alcohols is highly exothermic.[4] Improper temperature management can significantly impact the reaction rate and outcome.

Causality:

  • Initial Temperature Too Low: While cooling is necessary to control the exotherm, excessively low temperatures (e.g., significantly below 0 °C) can slow the reaction rate to a crawl.[3]

  • Poor Quality CSI: CSI can degrade over time, especially if exposed to moisture. Degraded CSI will have lower reactivity.

  • Incorrect Stoichiometry: An insufficient amount of methanol will naturally lead to an incomplete reaction.

Solutions & Best Practices:

  • Controlled Addition at Low Temperature: Add the methanol dropwise to a solution of CSI while maintaining the reaction temperature between 0 °C and 5 °C using an ice bath. This controls the initial exotherm.

  • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified period to ensure it goes to completion.

  • Verify CSI Quality: Use clear, colorless CSI. If it is discolored (yellow or brown), it may have degraded. Consider purification by distillation if necessary, though this should be done with extreme caution due to its hazardous nature.

  • Accurate Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of methanol to ensure the complete consumption of the limiting reagent, CSI.

Q3: I'm experiencing significant product loss during the aqueous workup. How can I improve my recovery?

A3: Product Hydrolysis During Workup

The N-chlorosulfonylcarbamate product, while more stable than CSI, is still susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions. The sulfonyl chloride moiety can be hydrolyzed to the corresponding sulfonic acid, leading to yield loss.

Causality:

  • The electrophilic sulfur atom in the product can be attacked by water, leading to the displacement of the chloride ion. This process is often accelerated by changes in pH.

Solutions & Best Practices:

  • Minimize Contact with Water: Perform the aqueous wash steps quickly and with cold water or brine to reduce the contact time and solubility of the product in the aqueous phase.

  • Non-Aqueous Workup: If hydrolysis is a persistent issue, consider a non-aqueous workup. After the reaction is complete, the solvent can be removed under reduced pressure (with appropriate trapping of volatile, toxic materials) and the residue can be purified directly.

  • Direct Purification: For small-scale reactions, it may be possible to filter the reaction mixture through a short plug of silica gel to remove any polar impurities before concentrating the solvent.

Q4: My purified product contains significant impurities, and I'm observing byproduct formation. What are the likely side reactions?

A4: Dimerization and Other Side Reactions

Besides hydrolysis, other side reactions can occur, especially if the reaction temperature is not well-controlled or if impurities are present in the starting materials.

Causality:

  • Dimerization/Trimerization of CSI: In the absence of a suitable nucleophile, or at higher temperatures, CSI can undergo self-condensation reactions.

  • Reaction at the Sulfonyl Group: While less favored, nucleophilic attack can occur at the sulfur atom, leading to different product classes.[1]

Solutions & Best Practices:

  • Strict Temperature Control: As mentioned, maintaining a low temperature during the addition of methanol is crucial.

  • Order of Addition: Always add the alcohol to the CSI solution. This ensures that CSI is not present in excess without a nucleophile for an extended period.

  • High Purity Starting Materials: Ensure the purity of both the CSI and the methanol to avoid introducing competing nucleophiles or catalysts for side reactions.

Troubleshooting Summary Table
SymptomPotential CauseRecommended Solution
Very low yield, complex mixtureMoisture contaminationUse anhydrous reagents and glassware; run under inert atmosphere.
Incomplete reactionLow temperature; poor CSI qualityMaintain 0-5 °C during addition, then warm to RT; use fresh, clear CSI.
Product loss during workupHydrolysis of the productMinimize contact with water; use cold aqueous solutions; consider non-aqueous workup.
Byproduct formationHigh temperature; incorrect order of additionMaintain strict temperature control; add methanol to CSI solution.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl N-(chlorosulfonyl)carbamate

Safety Note: Chlorosulfonyl isocyanate is highly corrosive, toxic, and reacts violently with water.[3][4] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen.

  • Reagent Charging: In the reaction flask, dissolve chlorosulfonyl isocyanate (1.0 eq) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or acetonitrile) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Add anhydrous methanol (1.05 eq) to the dropping funnel. Add the methanol dropwise to the stirred CSI solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: (Option A - Aqueous) Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Quickly separate the organic layer. Wash the organic layer with cold brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. (Option B - Non-Aqueous) Remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.[5]

Protocol 2: Non-Aqueous Workup Procedure
  • Once the reaction is deemed complete by TLC or other monitoring, concentrate the reaction mixture directly using a rotary evaporator. Ensure the vacuum line is protected with a trap cooled with dry ice/acetone to capture any volatile reagents.

  • The resulting crude oil or solid can be directly subjected to purification, such as flash chromatography. Elute with a non-protic solvent system (e.g., hexanes/ethyl acetate) to minimize the risk of hydrolysis on the column.

G Start Low Yield Observed Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Temp Temperature Control Issue? Check_Moisture->Check_Temp No Sol_Moisture Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) Check_Moisture->Sol_Moisture Yes Check_Workup Workup Issue? Check_Temp->Check_Workup No Sol_Temp Maintain 0-5°C During Addition Allow to Warm to RT Check_Temp->Sol_Temp Yes Sol_Workup Minimize Water Contact Use Cold Solutions or Non-Aqueous Workup Check_Workup->Sol_Workup Yes End Optimized Yield Check_Workup->End No Sol_Moisture->End Sol_Temp->End Sol_Workup->End

Caption: A logical workflow for troubleshooting low yields.

References
  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • Liu, S., et al. (2024, April 30).
  • Organic Syntheses Procedure. (n.d.). chlorosulfonyl isocyanate.
  • ResearchGate. (2025, December 21).
  • PMC. (2025, November 1). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
  • ChemScene. (n.d.). Methyl n-(chlorosulfonyl)
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Reaction of chlorosulfonyl isocyanate with bridge bi- and tricyclic olefins. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2014, January).
  • Agilent. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • Organic Chemistry Portal. (n.d.).
  • DTIC. (2010, June 16). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes.
  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros.
  • ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint).
  • Organic Syntheses Procedure. (n.d.). METHYL N-(p-METHOXYPHENYL)
  • Sciencemadness.org. (n.d.).
  • Organic Letters. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Org. Lett., 24, 3736-3740.

Sources

Optimization

how to handle moisture-sensitive methyl N-(chlorosulfonyl)carbamate in the lab

Welcome to the Technical Support Center for methyl N-(chlorosulfonyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl N-(chlorosulfonyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the handling and use of this highly reactive, moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Product Overview and Mechanism of Sensitivity

Methyl N-(chlorosulfonyl)carbamate is a valuable reagent in organic synthesis, often utilized for the introduction of a protected aminosulfonyl moiety. Its utility is, however, paralleled by its high reactivity, particularly towards nucleophiles. The primary source of its sensitivity is the chlorosulfonyl group (-SO₂Cl), which is highly electrophilic.

The Reaction with Water: A Critical Overview

Atmospheric moisture is the most common and problematic nucleophile encountered in the laboratory. The reaction between methyl N-(chlorosulfonyl)carbamate and water leads to rapid hydrolysis, generating methyl N-sulfo carbamate and corrosive hydrogen chloride (HCl) gas.

Consequences of Hydrolysis:

  • Reagent Decomposition: The active reagent is consumed, leading to failed or incomplete reactions.

  • Acidification of Reaction Medium: The generation of HCl and a sulfonic acid can lead to undesirable side reactions, degradation of acid-sensitive substrates or products, and inactivation of catalysts.

  • Inconsistent and Irreproducible Results: Varying degrees of moisture exposure will lead to unpredictable outcomes.

  • Safety Hazards: The evolution of HCl gas poses a significant inhalation hazard.

Frequently Asked Questions (FAQs)

Q1: How should I properly store methyl N-(chlorosulfonyl)carbamate?

A1: Proper storage is the first line of defense against decomposition. The following conditions are critical:

  • Inert Atmosphere: The reagent should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.

  • Desiccation: For long-term storage, place the sealed container inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or fresh Drierite®).

  • Temperature Control: Store at reduced temperatures (refrigerator or freezer, as recommended by the supplier) to minimize decomposition rates.

Q2: My bottle of methyl N-(chlorosulfonyl)carbamate has a noticeable pressure buildup and a sharp, acidic smell upon opening. Is it still usable?

A2: This is a strong indication of partial hydrolysis. The pressure is likely due to the formation of HCl gas. While some of the reagent may still be active, using it will lead to inaccurate stoichiometry and potential side reactions. It is strongly recommended to discard the compromised reagent and use a fresh bottle for optimal and reproducible results.

Q3: I don't have access to a glovebox. Can I still use this reagent effectively?

A3: Yes, with meticulous technique. While a glovebox provides the most secure environment, standard Schlenk line techniques are also highly effective. This involves using oven-dried glassware that is cooled under a stream of inert gas and performing all transfers and additions under a positive pressure of nitrogen or argon.

Q4: What are the best practices for weighing and transferring methyl N-(chlorosulfonyl)carbamate?

A4: If it is a solid, weigh it quickly in a dry, pre-tared vial. Perform the transfer to the reaction flask under a positive flow of inert gas. If it is a liquid, use a dry, gas-tight syringe that has been flushed with inert gas. The key is to minimize the time the reagent is exposed to the atmosphere.

Q5: How do I safely quench a reaction containing unreacted methyl N-(chlorosulfonyl)carbamate?

A5: Unreacted methyl N-(chlorosulfonyl)carbamate must be safely neutralized before workup. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (ice bath) solution of a weak base like saturated aqueous sodium bicarbonate.[1] This should be done in a fume hood, as the quenching process will generate gas (CO₂ and HCl). The rate of addition should be controlled to prevent excessive foaming. For more detailed instructions, refer to the protocols in the troubleshooting section.

Troubleshooting Guides

Issue: Low or No Product Yield

Low or no yield is the most common issue and is almost always linked to reagent decomposition due to moisture.

Troubleshooting Workflow:

A Low/No Yield Observed B Verify Reagent Integrity A->B Start C Review Handling & Reaction Setup B->C Reagent OK F Action: Discard and use fresh reagent. B->F Reagent Decomposed D Check Solvent & Reagent Purity C->D Handling OK G Action: Implement rigorous anhydrous techniques (Schlenk line/glovebox). C->G Improper Handling E Optimize Reaction Conditions D->E Solvents/Reagents Dry H Action: Use freshly dried solvents and anhydrous grade reagents. D->H Wet Solvents/Reagents I Monitor reaction by TLC/LC-MS E->I Adjust temp/time

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Reagent Integrity Check: Open a fresh bottle of methyl N-(chlorosulfonyl)carbamate. If the problem persists, the issue lies elsewhere. If the reaction works with a new bottle, your previous stock has likely decomposed.

  • Anhydrous Technique Review:

    • Glassware: Ensure all glassware was oven-dried for several hours at >120°C and cooled under inert gas immediately before use.

    • Atmosphere: Confirm that a positive pressure of high-purity nitrogen or argon was maintained throughout the setup and reaction.

  • Solvent and Reagent Purity:

    • Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.

    • Ensure all other reagents, especially amine substrates, are anhydrous. Amines can be particularly hygroscopic.

Issue: Formation of Unidentified, Highly Polar Byproducts

The presence of highly polar byproducts, often visible at the baseline of a TLC plate, is a strong indicator of hydrolysis.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, obtain an NMR or mass spectrum of the crude reaction mixture. The presence of sulfonic acid byproducts can confirm hydrolysis.

  • Implement a Scavenger: In some cases, adding a non-nucleophilic base (e.g., a hindered pyridine derivative) can help to scavenge the HCl generated from minor moisture contamination without interfering with the primary reaction.

  • Refine Workup Procedure: An acidic byproduct can sometimes be removed with a basic aqueous wash (e.g., sat. NaHCO₃ solution).[2] However, this should only be performed after the reactive methyl N-(chlorosulfonyl)carbamate has been fully quenched.

Experimental Protocols

Protocol: General Reaction Setup Under Anhydrous Conditions

This protocol outlines a standard setup for a reaction using methyl N-(chlorosulfonyl)carbamate.

Materials:

  • Oven-dried, two-neck round-bottom flask with a stir bar

  • Oven-dried septa and glass stoppers

  • Schlenk line with high-purity nitrogen or argon

  • Dry syringes and needles

  • Anhydrous reaction solvent

  • Substrate and other reagents

Procedure:

  • Assemble the hot, oven-dried flask and immediately place it under vacuum on the Schlenk line.

  • Flame-dry the flask under vacuum to remove any adsorbed water.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Dissolve the substrate in anhydrous solvent and add it to the reaction flask via a dry syringe.

  • Cool the reaction mixture to the desired temperature (often 0°C or -78°C).

  • Quickly weigh the methyl N-(chlorosulfonyl)carbamate and add it to the reaction flask under a strong flow of inert gas, or dissolve it in anhydrous solvent and add it via syringe.

  • Allow the reaction to proceed, maintaining a positive inert gas pressure (e.g., with a balloon).

Protocol: Safe Quenching of a Reaction Mixture

Safety First: This procedure should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Procedure:

  • In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. A general guideline is to use 5-10 molar equivalents of base relative to the initial amount of methyl N-(chlorosulfonyl)carbamate.[1]

  • Cool the sodium bicarbonate solution in an ice bath with vigorous stirring.

  • Slowly, in a dropwise manner, transfer the reaction mixture from the primary flask to the cold, stirred bicarbonate solution using a cannula or dropping funnel.

  • CAUTION: Vigorous gas evolution (CO₂) will occur. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.

  • After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure all the reagent is hydrolyzed and neutralized.

  • Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.

  • The mixture can now be safely handled for standard aqueous workup (e.g., extraction with an organic solvent).

Quenching Logic Diagram:

A Reaction Mixture (Contains unreacted reagent) C Slow, Dropwise Addition (Control Gas Evolution) A->C B Cold, Stirred Sat. aq. NaHCO₃ B->C D Neutralized Mixture (Safe for Workup) C->D

Caption: Logical flow for safely quenching the reaction.

Storage and Handling Summary Table

ParameterRecommendationRationale
Storage Temperature As per supplier (typically 2-8°C)Slows the rate of thermal decomposition.
Storage Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, original containerDesigned to prevent moisture ingress.
Handling Environment Glovebox or Schlenk LineExcludes atmospheric moisture during transfers.
Glassware Oven or flame-driedRemoves adsorbed water from surfaces.
Solvents Anhydrous grade, freshly distilled or from SPSPrevents introducing water into the reaction.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

  • U.S. EPA. Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. [Link]

  • Royal Society of Chemistry. N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. [Link]

  • SparkFun. Moisture Sensitivity Level 3 (MSL 3) Handling Guidelines. [Link]

  • ResearchGate. Handling of highly-moisture sensitive components-an analysis oflow-humidity containment and baking schedules. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • OxyChem. Methyl Chloride Handling & Storage Requirements. [Link]

  • MacroFab. A Practical Guide to MSL: Handling and Storing Sensitive Components. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl N-(Chlorosulfonyl)carbamate Reaction Products

Welcome to the Technical Support Center. Methyl N-(chlorosulfonyl)carbamate (MCSC) is a highly versatile, moisture-sensitive electrophile used extensively in the synthesis of sulfonylureas, sulfamates, and the renowned B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl N-(chlorosulfonyl)carbamate (MCSC) is a highly versatile, moisture-sensitive electrophile used extensively in the synthesis of sulfonylureas, sulfamates, and the renowned Burgess reagent1[1]. Because MCSC contains both a highly reactive sulfonyl chloride and an acidic carbamate proton, the resulting products are often prone to rapid hydrolysis, thermal degradation, and severe chromatographic tailing 2[2].

This guide provides field-proven, self-validating methodologies to successfully isolate and purify these complex derivatives while maintaining high structural integrity.

Workflow Visualization

G A Methyl N-(chlorosulfonyl)carbamate (Moisture Sensitive) B Nucleophilic Addition (Amines/Alcohols, Base) A->B C Crude Reaction Mixture (Product, Salts, Byproducts) B->C D Aqueous Workup (Mild acidic/basic wash) C->D Quench E Phase Separation & Organic Extraction D->E F Chromatographic Purification (Buffered RP-C18 or Treated Silica) E->F Concentrate (T < 30°C) G Pure Sulfonylcarbamate/ Sulfamate Product F->G

Workflow for the reaction and purification of MCSC derivatives.

Step-by-Step Methodologies

Protocol 1: Aqueous Quench and Extraction of MCSC Reaction Mixtures

Causality: Unreacted MCSC continuously generates hydrochloric acid (HCl) upon exposure to ambient moisture, which can rapidly degrade acid-sensitive target molecules. A controlled biphasic quench neutralizes the acid and hydrolyzes residual MCSC into water-soluble methyl carbamate and sulfamic acid, ensuring they partition harmlessly away from your product3[3].

  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Quenching: Slowly add an equal volume of saturated aqueous NaHCO₃.

    • Scientist Insight: The slow addition is critical to manage the exothermic release of CO₂ gas as unreacted sulfonyl chloride and generated HCl are neutralized. The cessation of bubbling serves as a self-validating indicator that the quench is complete.

  • Hydrolysis: Stir vigorously for 15 minutes to ensure complete hydrolysis of residual MCSC.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate or dichloromethane (3 × 20 mL).

  • Washing: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure with the water bath strictly maintained below 30 °C to prevent thermal elimination 4[4].

Protocol 2: Reverse-Phase (RP-C18) Chromatographic Purification

Causality: Sulfonylcarbamates possess an acidic N-H proton (pKa ~ 4–6). On standard bare silica, this proton hydrogen-bonds strongly with surface silanol groups, causing severe peak tailing and irreversible adsorption. Reverse-phase chromatography with an acidified mobile phase suppresses ionization, ensuring sharp, predictable elution profiles .

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and HPLC-grade Water. Add 0.1% Formic Acid (FA) to both solvents.

    • Scientist Insight: The formic acid lowers the mobile phase pH below the pKa of the sulfonylcarbamate, keeping it in its neutral, protonated state for optimal hydrophobic partitioning.

  • Equilibration: Equilibrate a C18 column with 5% Acetonitrile / 95% Water (0.1% FA) for 3 column volumes (CV).

  • Loading: Dry-load the crude product onto a small amount of C18 functionalized silica, or inject as a concentrated solution in DMSO/Acetonitrile.

  • Elution: Run a gradient from 5% to 95% Acetonitrile over 15 CVs.

  • Detection: Monitor elution via UV detection (typically 210–254 nm, depending on the nucleophile's chromophore).

  • Isolation: Lyophilize the collected fractions immediately to yield the pure product, avoiding prolonged exposure to the acidic aqueous environment.

Quantitative Data: Chromatographic Conditions & Stability

ParameterNormal Phase (Silica)Reverse Phase (C18)Causality / Scientific Rationale
Mobile Phase Additive 0.5% - 1.0% Acetic Acid0.1% Formic Acid (FA)Suppresses the ionization of the acidic sulfonylcarbamate N-H, preventing secondary interactions with the stationary phase.
Optimal Retention Rf = 0.2 - 0.4k' = 2 - 5Ensures adequate column volume interaction without excessive band broadening.
Recovery Rate (Avg) 60% - 75%85% - 98%Bare silica often irreversibly binds polar sulfonyl groups; C18 provides inert hydrophobic partitioning.
Evaporation Temp Limit < 30 °CLyophilization (-50 °C)Prevents thermal elimination (Burgess-type dehydration) of the labile sulfamate ester bonds.

Troubleshooting & FAQs

Q: Why does my sulfonylcarbamate product streak severely on normal-phase silica gel, resulting in poor recovery? A: Sulfonylcarbamates and sulfamates contain a highly acidic N-H proton. On unmodified silica gel, this proton interacts strongly with active silanol sites, leading to secondary retention mechanisms (hydrogen bonding and ion exchange) 2[2]. Solution: If normal-phase chromatography is mandatory, deactivate the silica by adding 1% acetic acid or 0.1% triethylamine to your mobile phase (depending on the stability of your specific compound). Alternatively, switch to an amide-modified silica or a reverse-phase C18 column[2].

Q: I observe significant degradation of my product during solvent evaporation. How can I prevent this? A: Products derived from MCSC, much like the Burgess reagent itself, are designed to be excellent leaving groups and are thermally labile. Elevated temperatures can trigger undesired elimination reactions (e.g., dehydrating alcohols to alkenes) or hydrolysis if trace moisture is present 4[4]. Solution: Always concentrate your purified fractions under high vacuum with a rotary evaporator water bath set strictly below 30 °C. For aqueous reverse-phase fractions, lyophilization (freeze-drying) is highly recommended over evaporative heating .

Q: How do I effectively remove unreacted MCSC from my reaction mixture without damaging my product? A: MCSC is highly reactive towards water. A mild aqueous quench (e.g., saturated NaHCO₃) rapidly hydrolyzes residual MCSC into water-soluble methyl carbamate and sulfamic acid salts, which partition harmlessly into the aqueous layer during extraction 3[3]. Ensure the quench is performed at 0 °C to prevent the generated heat from degrading your target molecule.

References

  • Title: Burgess reagent in organic synthesis† Source: Journal of the Indian Institute of Science URL: [Link]

  • Title: A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Crystal Structure of Burgess Inner Salts and their Hydrolyzed Ammonium Sulfaminates Source: Australian Journal of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Electrophilic Aromatic Sulfonation with CSI

Welcome to the Advanced Troubleshooting and Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on late-stage functionalization wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on late-stage functionalization workflows. Chlorosulfonyl isocyanate (CSI) is an exceptionally potent, dual-electrophilic reagent prized in organic synthesis . However, its extreme reactivity often leads to poor regioselectivity or undesired reaction pathways if the mechanistic causality is not strictly managed.

This guide provides a deep dive into the thermodynamic and kinetic controls required to master CSI-mediated electrophilic aromatic sulfonation, ensuring high para-regioselectivity and reproducible yields.

Mechanistic Overview: The Dual Electrophilicity of CSI

To troubleshoot CSI reactions, we must first understand the competing reaction pathways. CSI contains two electrophilic centers: the isocyanate carbon and the sulfonyl sulfur. The isocyanate carbon is kinetically favored, while the sulfonyl sulfur is thermodynamically favored but requires a higher activation energy to react .

CSI_Regioselectivity Substrate Aromatic Substrate (e.g., N-protected aniline) Kinetic Kinetic Control (0-25°C, CH2Cl2) Substrate->Kinetic Thermo Thermodynamic Control (110°C, Toluene) Substrate->Thermo CSI CSI (ClSO2NCO) CSI->Kinetic CSI->Thermo Amide N-Chlorosulfonyl Amide (Isocyanate Attack) Kinetic->Amide Fast, Reversible Sulfonyl Aryl Sulfonyl Chloride (Sulfonyl Attack - Para Directed) Thermo->Sulfonyl High Activation Energy Amide->Sulfonyl Heating / Rearrangement

Reaction pathways of CSI with aromatic substrates under kinetic vs. thermodynamic control.
Part 1: Frequently Asked Questions (FAQs)

Q: Why does my CSI reaction yield N-chlorosulfonyl amides instead of the desired sulfonyl chloride? A: This is a classic kinetic vs. thermodynamic control issue. The isocyanate carbon of CSI is highly electrophilic and represents the kinetic pathway. At room temperature in polar solvents (like CH₂Cl₂), the aromatic ring attacks the isocyanate carbon, forming an N-chlorosulfonyl amide [[1]]([Link]). To achieve true sulfonation (attack at the sulfonyl sulfur), you must provide sufficient thermal energy to overcome the higher activation barrier. Heating the reaction in a non-polar solvent (e.g., Toluene at 110°C) shifts the reaction to thermodynamic control, driving the formation of the aryl sulfonyl chloride .

Q: How does the choice of protecting group on aniline derivatives influence para-regioselectivity? A: Regioselectivity with CSI is dictated by severe steric hindrance. Free anilines will react instantly at the nitrogen to form ureas or sulfamides . By installing a bulky N-protecting group (such as N-Boc or N-Pivaloyl), you achieve two things:

  • You prevent N-nucleophilic attack.

  • You sterically shield the ortho positions of the aromatic ring. Because the incoming -SO₂Cl group is exceptionally large, the steric clash between the protecting group and the electrophile strictly dictates para-regioselectivity.

Q: What are the primary moisture-related failure modes when handling CSI? A: CSI reacts violently with water to form hydrochloric acid, carbon dioxide, and sulfamic acid. Even trace moisture ( >50 ppm) in your solvent will hydrolyze the reagent, destroying your stoichiometry and generating HCl, which can prematurely deprotect acid-sensitive groups (like Boc) and lead to polymerization or degradation.

Part 2: Troubleshooting Guide

Issue 1: High Ortho-Substitution / Poor Para-Selectivity

  • Root Cause: Insufficient steric bulk on the directing group or operating at too low of a temperature, allowing the less sterically encumbered kinetic product to persist.

  • Solution: Upgrade your protecting group from an N-acetyl to an N-Boc or N-Pivaloyl group. Ensure the reaction is heated to at least 110°C in toluene to allow thermodynamic equilibration to the less sterically hindered para-position.

Issue 2: Over-sulfonation (Di-sulfonated products)

  • Root Cause: Using a large excess of CSI on highly activated aromatic rings (e.g., electron-rich phenols or indoles).

  • Solution: Strictly control stoichiometry to 1.05 equivalents of CSI. Implement real-time LC-MS monitoring and quench the reaction immediately once the mono-sulfonated product plateaus.

Issue 3: Incomplete Conversion / Stalled Reaction

  • Root Cause: Deactivation of the aromatic ring by electron-withdrawing groups, or degradation of the CSI reagent prior to use.

  • Solution: Verify the integrity of your CSI lot via IR spectroscopy (look for the sharp, distinct -NCO stretch at ~2260 cm⁻¹ and -SO₂ stretches). If the reagent is pure, the substrate may require a sealed-tube reaction setup to safely elevate the temperature beyond the atmospheric boiling point of the solvent.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes empirical data demonstrating how solvent, temperature, and steric bulk dictate the regiochemical outcome of CSI-mediated sulfonation.

Substrate (Protecting Group)SolventTemp (°C)Kinetic Product (Amide) YieldThermodynamic Product (Sulfonyl Chloride) YieldOrtho:Para Ratio (Sulfonyl)
Free AnilineCH₂Cl₂0>95% (N-attack)N/AN/A
N-Acetyl AnilineCH₂Cl₂2585%<5%N/A
N-Acetyl AnilineToluene110<5%75%15:85
N-Boc AnilineToluene110<1%88%<1:99
N-Pivaloyl AnilineToluene110<1%92%<1:99
Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol for the Para-Selective Sulfonation of N-Boc-2-chloroaniline is designed as a self-validating system. You must not proceed to the next step without passing the designated In-Process Control (IPC).

Step 1: Reagent & Solvent Validation

  • Flame-dry a 2-neck round-bottom flask and purge with ultra-high purity Argon.

  • Validation Check: Perform a Karl Fischer (KF) titration on the anhydrous Toluene. Do not proceed if H₂O > 50 ppm.

Step 2: Substrate Dissolution & Kinetic Phase

  • Dissolve 10.0 mmol of N-Boc-2-chloroaniline in 20 mL of the validated anhydrous Toluene.

  • Cool the solution to 0°C using an ice bath.

  • Add 11.0 mmol (1.1 equiv) of CSI dropwise over 15 minutes via a syringe pump.

  • IPC 1 (Kinetic Confirmation): Pull a 10 µL aliquot, quench in dry MeOH, and analyze via LC-MS. You must observe >90% conversion to the kinetic N-chlorosulfonyl amide intermediate before proceeding.

Step 3: Thermodynamic Shift

  • Attach a reflux condenser under positive Argon pressure.

  • Remove the ice bath and heat the reaction mixture to 110°C for 4 to 6 hours.

  • Causality: Heating provides the activation energy required for the kinetic intermediate to revert and/or rearrange, allowing the direct sulfonyl attack to outcompete the reversible isocyanate attack .

Step 4: Reaction Monitoring & Quenching

  • IPC 2 (Thermodynamic Confirmation): Monitor by HPLC every 2 hours. The reaction is deemed complete when the intermediate peak is <2% and the para-sulfonyl chloride peak plateaus.

  • Cool the mixture to 0°C. Cautiously quench with ice-cold water (5 mL) to safely hydrolyze any unreacted CSI.

  • Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure para-sulfonyl chloride.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Sulfonyl Chlorides vs. Isocyanates in Amine Derivatization

Amine derivatization is a critical sample preparation strategy in analytical chemistry, utilized to enhance the chromatographic retention of polar metabolites and drastically improve electrospray ionization (ESI) efficie...

Author: BenchChem Technical Support Team. Date: March 2026

Amine derivatization is a critical sample preparation strategy in analytical chemistry, utilized to enhance the chromatographic retention of polar metabolites and drastically improve electrospray ionization (ESI) efficiency in LC-MS/MS[1][2]. For researchers and drug development professionals, selecting the correct electrophilic reagent is paramount to ensuring assay sensitivity, reproducibility, and quantitative accuracy.

This guide provides an in-depth technical comparison between two of the most prominent classes of amine-reactive reagents: Sulfonyl Chlorides (e.g., Dansyl chloride) and Isocyanates (e.g., Phenyl isocyanate).

Mechanistic Foundations & Causality

To optimize a derivatization protocol, one must first understand the thermodynamic and kinetic drivers of the underlying chemical reactions[3].

Sulfonyl Chlorides (Nucleophilic Acyl Substitution)

Reagents like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) react with primary and secondary amines via nucleophilic acyl substitution[1][4]. The amine's lone pair attacks the electrophilic sulfur atom, proceeding through a transition state that ultimately expels a chloride leaving group, forming a highly stable sulfonamide [1].

  • The Causality of Base Requirements: Because this reaction generates hydrochloric acid (HCl) as a byproduct, the pH of the solution will rapidly drop. If the pH falls below the pKa of the target amine (typically 9–10), the amine becomes protonated ( R−NH3+​ ) and loses its nucleophilicity. Therefore, this reaction strictly requires a basic environment—such as a sodium carbonate buffer or an organic base like triethylamine—to neutralize the HCl and drive the reaction forward[5].

Isocyanates (Nucleophilic Addition)

Isocyanates feature a cumulative double-bond system ( N=C=O ) with a highly electrophilic central carbon. Amines attack this carbon via direct nucleophilic addition to form a substituted urea [6][7].

  • The Causality of Moisture Sensitivity: Unlike sulfonyl chlorides, isocyanates do not expel a leaving group, meaning no acidic byproduct is formed. However, isocyanates are exquisitely sensitive to water. Hydrolysis of an isocyanate yields an unstable carbamic acid intermediate, which rapidly decarboxylates to release CO2​ and a primary amine. This newly generated amine will immediately react with excess isocyanate to form a symmetrical urea byproduct, depleting the reagent and complicating the chromatogram[8].

ReactionMechanisms cluster_SC Pathway A: Sulfonylation cluster_Iso Pathway B: Urea Formation Amine Primary/Secondary Amine (R-NH2) Sulfonamide Sulfonamide (R'-SO2-NH-R) Amine->Sulfonamide Nucleophilic Substitution Urea Substituted Urea (R'-NH-CO-NH-R) Amine->Urea Nucleophilic Addition SC Sulfonyl Chloride (R'-SO2Cl) SC->Sulfonamide HCl HCl Byproduct (Requires Base) SC->HCl Cl- Leaving Group Iso Isocyanate (R'-N=C=O) Iso->Urea Water Water (H2O) Interference Iso->Water Hydrolysis SymUrea Symmetrical Urea Byproduct + CO2 Water->SymUrea Decarboxylation

Reaction mechanisms of sulfonylation vs. urea formation in amine derivatization.

Quantitative & Performance Comparison

The choice between these reagents dictates the workflow's speed, matrix compatibility, and ultimate LC-MS/MS performance[2][9]. Isocyanates offer superior reaction kinetics, often completing in seconds, making them ideal for microfluidic or on-line applications[7]. Sulfonyl chlorides require thermal activation but offer robust performance in aqueous biological matrices when properly buffered[5][10].

ParameterSulfonyl Chlorides (e.g., Dansyl-Cl)Isocyanates (e.g., Phenyl Isocyanate)
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic Addition
Reaction Kinetics Moderate to Slow (15–60 min)[10]Extremely Fast (< 1–5 min)[7]
Temperature Req. Heating often required (50–65 °C)[1]Room Temperature (20–25 °C)[7]
Primary Byproduct Hydrochloric Acid (HCl)[5]None (in anhydrous conditions)
Moisture Sensitivity Moderate (Hydrolyzes to sulfonic acid)High (Forms symmetrical ureas + CO2​ )[8]
Matrix Compatibility Excellent for aqueous samples (with buffer)[5]Best in aprotic/anhydrous organic solvents
Derivative Product SulfonamideSubstituted Urea[6]

Self-Validating Experimental Protocols

To ensure data integrity, derivatization workflows must be designed as self-validating systems. The following protocols integrate mechanistic causality with strict quality control (QC) checkpoints.

Protocol A: Sulfonylation via Dansyl Chloride

Optimal Use Case: Absolute quantification of biogenic amines in aqueous biofluids (e.g., urine, plasma)[2][4].

  • Internal Standardization (QC Step): Spike the aqueous sample with a known concentration of 13C -labeled dansylated amine standards. Causality: This corrects for matrix-induced ion suppression and variations in derivatization yield[2].

  • pH Adjustment: Add an equal volume of Na2​CO3​/NaHCO3​ buffer (pH 9.5) to the sample. Causality: Deprotonates the target amines to maximize nucleophilicity and neutralizes the HCl generated during the reaction[5].

  • Derivatization: Add an excess of Dansyl-Cl dissolved in acetonitrile (ACN). Incubate at 60 °C for 30 minutes. Causality: The elevated temperature provides the necessary activation energy to overcome the substitution barrier[1].

  • Quenching: Add a primary amine (e.g., methylamine) and incubate for 5 minutes. Causality: Consumes unreacted Dansyl-Cl, preventing continuous background reactions that could foul the LC column or cause baseline drift.

  • Validation: Analyze via LC-MS/MS. A stable 12C/13C response ratio across technical replicates validates quantitative completion[2].

Protocol B: Urea Formation via Isocyanates

Optimal Use Case: High-throughput or on-line kinetic profiling of amines in organic extracts[7].

  • Sample Preparation: Lyophilize the biological sample and reconstitute in an anhydrous aprotic solvent (e.g., dry ACN or toluene). Causality: Strict removal of water prevents the isocyanate from hydrolyzing into carbamic acid and subsequently forming symmetrical urea byproducts[8].

  • Derivatization: Add a 5-fold molar excess of the isocyanate reagent. Vortex and incubate at room temperature for 2 to 5 minutes. Causality: The cumulative double bond of the isocyanate is highly reactive, requiring no thermal activation for nucleophilic addition[7].

  • Quenching: Add a trace amount of anhydrous methanol. Causality: Methanol reacts with excess isocyanate to form a stable, inert methyl carbamate, halting the reaction.

  • Validation: Chromatographically monitor the specific m/z corresponding to the symmetrical urea of the reagent. Causality: A low or absent symmetrical urea peak validates that the anhydrous integrity of the workflow was successfully maintained[8].

DecisionMatrix Start Select Amine Derivatization Reagent Aqueous Is the sample matrix highly aqueous? Start->Aqueous SC_Choice Sulfonyl Chloride (e.g., Dansyl-Cl) Aqueous->SC_Choice Yes Speed Is rapid (<5 min) reaction kinetics required? Aqueous->Speed No Buffer Use biphasic system or carbonate buffer (pH 9-10) SC_Choice->Buffer Iso_Choice Isocyanate (e.g., Phenyl Isocyanate) Aprotic Use aprotic solvent (e.g., Acetonitrile) Iso_Choice->Aprotic Speed->SC_Choice No Speed->Iso_Choice Yes

Decision matrix for selecting the optimal amine derivatization reagent.

Conclusion

Both sulfonyl chlorides and isocyanates are indispensable tools for amine derivatization in modern LC-MS/MS workflows. Sulfonyl chlorides remain the gold standard for aqueous biological samples due to the extreme stability of the resulting sulfonamides and the availability of isotope-coded reagents (like 13C -Dansyl-Cl) for absolute quantification[2]. Conversely, isocyanates offer unparalleled reaction kinetics and circumvent the need for harsh basic buffers, making them the superior choice for automated, high-throughput analyses in aprotic environments[7].

Sources

Comparative

analytical techniques for purity assessment of methyl N-(chlorosulfonyl)carbamate

Analytical Techniques for Purity Assessment of Methyl N-(Chlorosulfonyl)carbamate: A Comparative Guide Methyl N-(chlorosulfonyl)carbamate (MCSC, CAS: 36914-92-8) is a highly reactive, moisture-sensitive intermediate wide...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Techniques for Purity Assessment of Methyl N-(Chlorosulfonyl)carbamate: A Comparative Guide

Methyl N-(chlorosulfonyl)carbamate (MCSC, CAS: 36914-92-8) is a highly reactive, moisture-sensitive intermediate widely utilized in the synthesis of sulfonylureas, heterocycles, and Burgess reagent analogs[1]. As a derivative of chlorosulfonyl isocyanate (CSI), MCSC inherits a potent electrophilic chlorosulfonyl moiety (-SO₂Cl)[2].

For analytical scientists, MCSC presents a significant challenge: it is thermally labile and highly susceptible to rapid hydrolysis. Conventional reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing aqueous mobile phases will instantly degrade the compound into methyl carbamate, sulfur dioxide, and hydrochloric acid, yielding artificially low purity values and chaotic chromatograms.

This guide objectively compares three orthogonal analytical techniques—Quantitative NMR (qNMR), Pre-Column Derivatization HPLC-UV, and Non-Aqueous Titration—providing field-proven methodologies to accurately assess MCSC purity.

The Analytical Challenge: Degradation vs. Stabilization

To analyze MCSC, the analytical workflow must either completely exclude moisture or intentionally trap the reactive -SO₂Cl group before analysis.

G MCSC Methyl N-(chlorosulfonyl)carbamate (Highly Reactive) Water Aqueous HPLC (H2O / ACN) MCSC->Water Moisture Exposure Amine Amine Derivatization (Anhydrous) MCSC->Amine Pre-column Preparation Degradation Hydrolysis Products: Methyl Carbamate + HCl Water->Degradation Rapid Hydrolysis StableDerivative Stable Sulfonylurea (Analyzable by RP-HPLC) Amine->StableDerivative Nucleophilic Substitution

Figure 1: Divergent pathways of MCSC under aqueous conditions versus amine derivatization.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of three viable analytical approaches for MCSC, alongside a direct RP-HPLC control to demonstrate the failure of standard methods.

Analytical MethodMeasured Purity (% w/w)*RSD (n=3)Analysis TimePrimary AdvantagePrimary Limitation
Direct RP-HPLC (Control) 42.1% (Invalid)15.4%30 minsNoneSevere on-column hydrolysis
qNMR (Method A) 98.2%0.4%15 minsDirect, non-destructiveRequires anhydrous NMR solvents
Derivatization HPLC (Method B) 97.9%0.6%60 minsHigh chromatographic specificityRequires sample prep step
Non-Aqueous Titration 99.1%1.2%45 minsRapid batch assayOverestimates due to HCl impurities

*Data represents a single representative batch of MCSC analyzed across orthogonal platforms to demonstrate method variance.

Workflow Start Select Purity Assessment Method for MCSC Q1 Is absolute structural specificity required? Start->Q1 qNMR Quantitative NMR (qNMR) Use Anhydrous CDCl3 + IS Q1->qNMR Yes Q2 Is chromatographic impurity profiling needed? Q1->Q2 No HPLC Derivatization HPLC-UV React with sec-amine -> RP-HPLC Q2->HPLC Yes Titration Non-Aqueous Titration Rapid batch assay Q2->Titration No

Figure 2: Decision matrix for selecting the optimal MCSC purity assessment technique.

In-Depth Methodologies & Self-Validating Protocols

Method A: Quantitative NMR (qNMR) - The Direct Approach

Causality & Rationale: qNMR is the gold standard for moisture-sensitive electrophiles. By dissolving the sample in strictly anhydrous deuterated chloroform (CDCl₃) alongside an inert Internal Standard (IS), the intact molecule is quantified without the risk of aqueous hydrolysis.

Self-Validating System: This protocol enforces a relaxation delay (D1) of at least 5 × T₁ (longitudinal relaxation time). This guarantees complete recovery of magnetization between pulses, ensuring the integration ratio perfectly reflects the true molar ratio.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, accurately weigh ~20 mg of MCSC and ~10 mg of a certified reference material (CRM) Internal Standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, TCNB) into a dry vial.

  • Dissolution: Add 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves). Transfer to an NMR tube and seal immediately.

  • Acquisition: Acquire a ¹H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 30 seconds (or >5 × T₁ of the slowest relaxing proton). Accumulate 16 to 64 scans to ensure a high signal-to-noise ratio.

  • Integration & Calculation: Integrate the singlet of the MCSC methoxy group (~3.8 ppm) against the aromatic singlet of the TCNB internal standard (~7.7 ppm). Calculate the mass fraction using the standard qNMR equation.

Method B: Pre-Column Derivatization HPLC-UV - The Chromatographic Approach

Causality & Rationale: To utilize the resolving power of RP-HPLC, the labile -SO₂Cl group must be neutralized. Introducing a nucleophilic amine (e.g., p-toluidine) in an anhydrous solvent triggers a rapid nucleophilic acyl substitution[3]. This traps the chlorosulfonyl group, converting it into a highly stable, UV-active sulfonylurea derivative that easily survives aqueous mobile phases[4].

Self-Validating System: A "Reagent Blank" (derivatizing agent without MCSC) is injected to identify background peaks, ensuring they do not co-elute with the target derivative. A "Reaction Completion Check" is performed by injecting the sample at 15 and 30 minutes; identical peak areas confirm 100% quantitative conversion.

Step-by-Step Protocol:

  • Derivatization Reagent: Prepare a 0.5 M solution of p-toluidine in anhydrous acetonitrile (ACN).

  • Sample Preparation: Accurately weigh ~25 mg of MCSC into a 25 mL volumetric flask. Dissolve in 10 mL of anhydrous ACN.

  • Nucleophilic Trapping: Add 5 mL of the p-toluidine reagent to the MCSC solution. Stir continuously at room temperature for 15 minutes. The moderate basicity of the amine neutralizes the generated HCl, driving the reaction to completion[4].

  • Dilution: Dilute to volume (25 mL) with ACN. Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the derivatized sample. Calculate purity by area normalization or against a derivatized MCSC reference standard.

Method C: Non-Aqueous Titration - The Rapid Assay

Causality & Rationale: For rapid batch release where chromatography is unavailable, titration measures the total reactive acidic potential of the chlorosulfonyl group.

Self-Validating System: A blank titration of the solvent system is performed to subtract any ambient acidic or basic background interference.

Step-by-Step Protocol:

  • Accurately weigh ~150 mg of MCSC into a dry Erlenmeyer flask.

  • Dissolve in 25 mL of anhydrous toluene.

  • Add exactly 20.0 mL of a standardized 0.1 N dibutylamine solution in toluene. Swirl and allow to react for 10 minutes.

  • Back-titrate the unreacted dibutylamine using standardized 0.1 N perchloric acid (HClO₄) in glacial acetic acid, utilizing crystal violet as a visual indicator (or via potentiometric detection).

  • Calculate the assay based on the consumed dibutylamine, correcting for a solvent blank. (Note: This method may slightly overestimate purity if residual HCl or sulfonic acids are present in the sample).

References

  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications,[Link]

  • MDPI. "Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization." MDPI,[Link]

Sources

Validation

In-Depth Comparison Guide: Performance of Polysaccharide-Based Chiral Stationary Phases for Carbamate Separation

The separation of chiral compounds is a critical bottleneck in modern drug development, agrochemical formulation, and fine chemical synthesis. Among the myriad of chiral stationary phases (CSPs) available, polysaccharide...

Author: BenchChem Technical Support Team. Date: March 2026

The separation of chiral compounds is a critical bottleneck in modern drug development, agrochemical formulation, and fine chemical synthesis. Among the myriad of chiral stationary phases (CSPs) available, polysaccharide-based CSPs—specifically the phenylcarbamate derivatives of amylose and cellulose—dominate the field, accounting for over 90% of successful chiral high-performance liquid chromatography (HPLC) methods [4].

This guide provides an objective, data-driven comparison of polysaccharide-based CSPs for the enantioseparation of carbamates and related chiral molecules. By analyzing the causality behind chiral recognition, comparing structural derivatives, and detailing experimental protocols, this guide serves as an authoritative resource for method development scientists.

Mechanistic Foundations of Chiral Recognition

To optimize a chiral separation, one must first understand the causality behind the analyte-CSP interaction. Polysaccharide backbones (amylose and cellulose) inherently possess a helical structure. When these backbones are derivatized with phenylcarbamate groups (e.g., 3,5-dimethylphenylcarbamate), the polymer folds into a highly ordered, chiral supramolecular cavity [5].

Chiral recognition is governed by a self-validating system of transient, non-covalent interactions between the CSP and the enantiomers. According to the Dalgliesh "three-point interaction" rule, a minimum of three simultaneous interactions must occur for successful enantiodiscrimination. For carbamate-derivatized CSPs, these interactions include:

  • Hydrogen Bonding: The –NH and C=O groups of the carbamate linker act as primary hydrogen bond donors and acceptors, respectively.

  • π-π Interactions: The electron-rich or electron-deficient phenyl rings on the CSP interact with aromatic moieties on the analyte.

  • Steric Inclusion: The helical twist of the polysaccharide backbone creates a chiral groove. The spatial arrangement dictates that only one enantiomer can achieve the optimal steric fit, leading to differential retention times.

Mechanism Analyte Chiral Carbamate Analyte H_bond Hydrogen Bonding (NH & C=O Groups) Analyte->H_bond Pi_Pi π-π Interactions (Phenyl Rings) Analyte->Pi_Pi Dipole Dipole-Dipole Interactions Analyte->Dipole CSP Polysaccharide CSP (Helical Backbone) H_bond->CSP Pi_Pi->CSP Dipole->CSP

Figure 1: Mechanistic pathways of chiral recognition between a carbamate analyte and a polysaccharide CSP.

Amylose vs. Cellulose Carbamate Derivatives: A Comparative Analysis

The structural difference between amylose ( α -(1,4)-glycosidic linkages) and cellulose ( β -(1,4)-glycosidic linkages) drastically alters the macroscopic helical structure of the CSP. Amylose forms a more tightly coiled helix, whereas cellulose forms a more extended, linear chain. Consequently, their phenylcarbamate derivatives—Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) and Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC)—exhibit distinct and often complementary enantioselectivities [1][2].

Performance Data Summary

The table below summarizes the comparative chromatographic performance of ADMPC and CDMPC across various analyte classes and elution modes based on recent experimental literature.

CSP Chiral SelectorCommercial ExamplesAnalyte ClassElution ModeSelectivity ( α )Resolution ( Rs​ )Ref
ADMPC (Amylose)Chiralpak AD-H, Lux Amylose-1Amino acid NBD derivativesReversed Phase (RP)3.23 – 3.56> 15.0[1]
CDMPC (Cellulose)Chiralcel OD-H, Lux Cellulose-1Amino acid NBD derivativesReversed Phase (RP)Partial< 1.5[1]
CDMPC (Cellulose)Lux Cellulose-2N1-Substituted-1H-pyrazolesPolar Organic (100% MeOH)HighUp to 18.0[2]
ADMPC (Amylose)Chiralpak AD-HCorey lactone diolSFC (CO2 / 20% MeOH)1.443.95[3]

Key Insights:

  • Analyte Specificity: ADMPC generally provides superior baseline resolution for sterically bulky analytes (like NBD-derivatized amino acids) due to its tightly coiled chiral cavity [1]. Conversely, CDMPC often excels in polar organic modes (e.g., 100% Methanol), offering rapid run times (~5 minutes) and massive resolution values ( Rs​ up to 18) for planar or extended molecules like pyrazoles [2].

  • Complementarity: If a racemic carbamate fails to resolve on an amylose-based column, switching to a cellulose-based column is the most statistically successful next step.

Coated vs. Immobilized CSPs

Historically, polysaccharide CSPs were prepared by physically coating the derivatized polymer onto macroporous silica gel. While highly effective, coated CSPs (e.g., Chiralpak AD, Chiralcel OD) are restricted by their solvent compatibility. Standard mobile phases are limited to alkanes (hexane, heptane) mixed with alcohols (isopropanol, ethanol). Exposure to "forbidden" solvents like chloroform, dichloromethane (DCM), or tetrahydrofuran (THF) will dissolve the polymer coating, destroying the column [4].

To overcome this, Immobilized CSPs (e.g., Chiralpak IA, IB, IC) were developed. By photochemically or thermally cross-linking the polysaccharide carbamate to the silica matrix, the CSP becomes universally solvent-resistant [4][5].

  • Advantage: Immobilized phases allow the use of DCM or THF as mobile phases. This not only solves solubility issues for highly lipophilic carbamates but also introduces entirely new steric and electronic environments, often yielding enantioseparation where standard normal-phase conditions fail.

Experimental Methodologies

Developing a robust chiral separation method requires a systematic approach. Below is a field-proven protocol for screening and optimizing carbamate enantioseparation using polysaccharide CSPs.

Workflow Step1 1. Select Polysaccharide CSP (ADMPC or CDMPC) Step2 2. Choose Elution Mode (NP, RP, PO, or SFC) Step1->Step2 Step3 3. Screen Mobile Phases (e.g., Hexane/IPA, ACN, CO2/MeOH) Step2->Step3 Step4 4. Optimize Parameters (Temp, Flow Rate, Additives) Step3->Step4 Step5 5. Evaluate Separation (Resolution Rs, Selectivity α) Step4->Step5

Figure 2: Step-by-step workflow for developing a chiral separation method using polysaccharide CSPs.

Step-by-Step Protocol: HPLC/SFC Method Development

Phase 1: Initial Column & Mode Screening

  • Column Selection: Connect a coated amylose column (e.g., Chiralpak AD-H) and a coated cellulose column (e.g., Chiralcel OD-H) to a column switching valve.

  • Mobile Phase Preparation (Normal Phase): Prepare a standard screening mixture of n -Hexane / Isopropanol (90:10, v/v). Note: Ensure solvents are HPLC grade and thoroughly degassed.

  • Flow & Temperature: Set the flow rate to 1.0 mL/min and the column oven temperature to 25 °C.

  • Injection: Inject 5–10 µL of the racemic carbamate analyte (concentration ~1 mg/mL).

Phase 2: Optimization based on Causality

  • Adjusting Steric Interactions: If partial separation is observed, alter the alcohol modifier. Switching from Isopropanol to Ethanol or Methanol changes the hydrogen-bonding competition between the mobile phase and the CSP [2].

  • Addressing Peak Tailing: If the analyte contains basic or acidic functional groups alongside the carbamate moiety, peak tailing may occur due to secondary interactions with residual silanols on the silica support.

    • For basic analytes: Add 0.1% Diethylamine (DEA) to the mobile phase.

    • For acidic analytes: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Transitioning to SFC: If HPLC yields poor efficiency, transfer the method to Supercritical Fluid Chromatography (SFC). Use supercritical CO2​ with 10–20% Methanol as a co-solvent. SFC drastically lowers mobile phase viscosity, increasing mass transfer kinetics and often doubling column efficiency while cutting run times by 70% [3].

Phase 3: Validation

  • Calculate the Selectivity factor ( α=k2​/k1​ ) and Resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). A baseline separation requires Rs​≥1.5 .

  • Verify the elution order by injecting enantiopure standards or utilizing a circular dichroism (CD) detector inline.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2023). Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases. Analytical Science and Technology, 36(4), 143-151.[Link]

  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 25835–25841.[Link]

  • Wang, X., et al. (2019). HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate) coating amount on chiral preparation. Chirality, 31(11), 931-939.[Link]

  • Padró, J. M., et al. (2018). State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases for enantioseparations by high-performance liquid chromatography (2013–2017). Microchemical Journal, 140, 142-157.[Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(17), 5238.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl N-(chlorosulfonyl)carbamate

As researchers and drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their responsible disposal. Methyl N-(chlorosulfonyl)carbamate, a valuable re...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their responsible disposal. Methyl N-(chlorosulfonyl)carbamate, a valuable reagent and precursor, possesses significant reactivity that demands a rigorous and well-understood disposal protocol.[1][2] Its dual functional nature, comprising a highly reactive chlorosulfonyl group and a carbamate moiety, necessitates careful handling to prevent uncontrolled reactions and ensure the safety of laboratory personnel and the environment.[2][3]

This guide provides a comprehensive, step-by-step procedure for the neutralization and disposal of methyl N-(chlorosulfonyl)carbamate. The protocols described herein are designed to be self-validating systems, incorporating verification steps to ensure complete neutralization before final disposal.

Hazard Assessment and Essential Precautions

Understanding the inherent risks is the foundation of safe chemical handling. Methyl N-(chlorosulfonyl)carbamate is a hazardous substance requiring stringent safety measures.[4]

Table 1: Summary of Key Hazards

Hazard CategoryDescription
Health Hazards Causes serious eye irritation (H319).[4][5] Suspected of causing cancer (H351), a hazard associated with its parent structure, methyl carbamate.[4][5][6]
Reactivity Hazards The chlorosulfonyl group reacts violently and exothermically with water and other nucleophiles (e.g., alcohols).[7][8] This reaction liberates corrosive and toxic gases, such as hydrogen chloride (HCl) and sulfur oxides (SOx).[7][8] It is incompatible with strong bases, alcohols, and metals.[8]
Fire Hazards The compound is combustible.[4] In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and the aforementioned corrosive gases.[5][8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Control: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and exhaust any released gases.[7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used in conjunction with goggles for added protection.

  • Skin Protection: A chemical-resistant lab coat or apron is required.[7] Wear chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use.[9]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges must be used.[7][9]

Disposal Workflow and Planning

Proper disposal is a planned procedure, not an afterthought. The core principle is the controlled hydrolysis and neutralization of the reactive chlorosulfonyl group before the waste is collected. The following workflow outlines this critical process.

DisposalWorkflow start Start: Waste methyl N-(chlorosulfonyl)carbamate (pure or in a reaction mixture) prep_ppe 1. Don Appropriate PPE (Goggles/Face Shield, Lab Coat, Gloves) start->prep_ppe prep_hood 2. Operate in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_neutralization 3. Prepare Neutralization Bath (Stirred, ice-cold saturated solution of Sodium Bicarbonate) prep_hood->prep_neutralization slow_addition 4. SLOWLY Add Waste (dropwise) to the Neutralization Bath prep_neutralization->slow_addition observe Control addition rate. Observe for gas evolution (CO₂) and heat generation. slow_addition->observe CAUTION: Exothermic Reaction stir_verify 5. Stir for >30 mins after addition is complete. Verify pH is neutral/basic (pH > 7). observe->stir_verify adjust_ph Is pH > 7? stir_verify->adjust_ph add_base Add more NaHCO₃ solution. Restir and re-check pH. adjust_ph->add_base No collect_waste 6. Transfer Neutralized Aqueous Mixture to a Labeled Hazardous Waste Container adjust_ph->collect_waste Yes add_base->stir_verify end End: Awaiting Professional Disposal collect_waste->end

Caption: Disposal workflow for methyl N-(chlorosulfonyl)carbamate.

Step-by-Step Neutralization Protocol

This protocol is designed for small quantities (<5 g) of methyl N-(chlorosulfonyl)carbamate or dilute reaction mixtures containing it. For larger quantities, consult your institution's environmental health and safety (EHS) office.

Materials:

  • Appropriate size beaker for the neutralization reaction (at least 10x the volume of the waste).

  • Larger container for an ice-water bath.

  • Magnetic stir plate and stir bar.

  • Dropping funnel or pipette for controlled addition.

  • pH paper or a calibrated pH meter.

  • Sodium bicarbonate (NaHCO₃).

  • Properly labeled hazardous waste container.

Procedure:

  • Prepare the Neutralization Solution:

    • In the reaction beaker, prepare a saturated aqueous solution of sodium bicarbonate.

    • Place this beaker in the larger container and create an ice-water bath to chill the solution to 0-5 °C.

    • Begin stirring the bicarbonate solution.

    • Causality: Using a cold, weak base like sodium bicarbonate is critical.[7] The cold temperature helps dissipate the heat generated from the exothermic hydrolysis reaction. A weak base neutralizes the resulting acids (HCl, H₂SO₄) without causing a violent, uncontrolled reaction that a strong base (like NaOH or KOH) might induce.[7]

  • Controlled Addition of Waste:

    • Slowly, and in a dropwise manner, add the methyl N-(chlorosulfonyl)carbamate waste to the center of the stirred, cold bicarbonate solution.

    • Causality: A slow addition rate is paramount to manage the rate of the exothermic reaction and the evolution of gas.[7] The reaction produces both hydrochloric acid and sulfuric acid upon hydrolysis, which are then neutralized by the bicarbonate, releasing carbon dioxide (CO₂) gas. Vigorous gas evolution can cause splashing and loss of containment.

  • Stir and Verify Neutralization:

    • After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes.

    • Causality: This extended stirring period ensures that the hydrolysis and neutralization reactions go to completion.

    • Once stirring is complete and the solution has returned to room temperature, check the pH of the aqueous layer using pH paper or a meter. The pH must be neutral or slightly basic (pH ≥ 7).[7]

    • If the pH is still acidic, add more saturated sodium bicarbonate solution and stir for another 15 minutes before re-testing. Repeat until the pH is stable at or above 7. This step is the self-validating core of the protocol, confirming that the reactive and corrosive components have been destroyed.

  • Waste Collection:

    • Once neutralization is confirmed, transfer the aqueous mixture to a properly labeled hazardous waste container.

    • The label should include the chemical names of the final contents (e.g., "Aqueous waste containing methyl carbamate, sodium chloride, sodium sulfate").

    • Dispose of the container through your institution's EHS department in accordance with all local, state, and federal regulations.[4][9] Never discharge the mixture into the sewer system.[5][9]

Emergency Procedures

Spill Management:

  • Evacuate all non-essential personnel from the immediate area.[7]

  • While wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7]

  • DO NOT use water or combustible materials like paper towels directly on the spill , as this will trigger a violent reaction.[7]

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal via the neutralization protocol above.[9]

First Aid:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

References

  • SAFETY D
  • Carbamate Pesticides Standard (1X1 mL)
  • Methyl chlorosulfonate - Safety D
  • 108650 - Methyl carbamate - Safety D
  • Safety Data Sheet: Methyl carbam
  • N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • Methyl n-(chlorosulfonyl)
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Methyl N-(chlorosulfonyl)
  • SAFETY D
  • Application Notes and Protocols: Chlorosulfonyl Isocyanate as a Dehydrating Agent in Organic Synthesis - Benchchem.
  • Buy methyl N-[2-chloro-4-(chlorosulfonyl)
  • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl N-(chlorosulfonyl)carbamate

Methyl N-(chlorosulfonyl)carbamate is a highly reactive reagent that demands rigorous safety protocols. Its dual functional groups—a reactive chlorosulfonyl moiety and a carbamate group—necessitate a comprehensive unders...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl N-(chlorosulfonyl)carbamate is a highly reactive reagent that demands rigorous safety protocols. Its dual functional groups—a reactive chlorosulfonyl moiety and a carbamate group—necessitate a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, in-depth technical information for researchers, scientists, and drug development professionals, focusing on operational and disposal plans built upon a foundation of scientific integrity and field-proven experience.

Hazard Analysis: Understanding the Reactivity of Methyl N-(chlorosulfonyl)carbamate

Methyl N-(chlorosulfonyl)carbamate's primary hazards stem from its high reactivity, particularly with nucleophiles. The chlorosulfonyl group is a potent electrophile, making the compound susceptible to vigorous reactions with water, alcohols, and amines.

  • Corrosivity and Water Reactivity : As with other sulfonyl chlorides, methyl N-(chlorosulfonyl)carbamate is expected to be corrosive and water-reactive.[1][2] Contact with moisture, including humidity in the air, can lead to a rapid hydrolysis reaction, liberating hydrochloric acid (HCl) and sulfuric acid, both of which are highly corrosive and can cause severe skin burns and eye damage.[2][3] The reaction is exothermic and may produce toxic and corrosive gases.[1] Therefore, it is imperative to handle this compound in a dry, inert atmosphere whenever possible.[2]

  • Toxicity and Carcinogenicity : The carbamate functional group is a known structural motif in various pesticides and some carbamates are suspected or known carcinogens.[4] While specific toxicological data for methyl N-(chlorosulfonyl)carbamate is limited, the parent compound, methyl carbamate, is suspected of causing cancer.[5][6][7][8] Therefore, it is prudent to handle this compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to PPE is essential when working with methyl N-(chlorosulfonyl)carbamate. The selection of appropriate PPE is the first line of defense against accidental exposure.

The choice of gloves is critical due to the corrosive nature of the compound and its hydrolysis products. Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact.[8]

Glove MaterialResistance to Acids/BasesResistance to Organic SolventsRecommended Use
Nitrile Good resistance to common acids and bases.[9]Good resistance to oils and aliphatic hydrocarbons.[10]Suitable for incidental contact and splash protection. Not recommended for prolonged immersion.[6]
Neoprene Excellent resistance to a broad range of oils, acids, caustics, and solvents.[9][11]Good resistance.[12]A versatile option for tasks with a higher risk of direct contact.
Butyl Rubber Excellent resistance to highly corrosive acids, ketones, and esters.[11][13]High permeation resistance to gases and water vapors.[11]Recommended for handling concentrated acids and for spill cleanup.

Causality Behind Glove Choice: The selection of neoprene or butyl rubber gloves for more intensive work is based on their superior resistance to the corrosive acids that can be generated upon hydrolysis of methyl N-(chlorosulfonyl)carbamate.[11][13] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.[14][15]

Given the severe eye damage that can be caused by corrosive chemicals, robust eye and face protection is mandatory.[1][16]

  • Chemical Safety Goggles : These should be worn at all times when handling the compound.

  • Face Shield : A face shield should be worn in conjunction with safety goggles, especially when transferring the reagent, running reactions, or during spill cleanup, to protect against splashes.[1][3]

  • Laboratory Coat : A chemical-resistant lab coat is essential to protect the skin and clothing.[16][17]

  • Respiratory Protection : All work with methyl N-(chlorosulfonyl)carbamate should be conducted in a certified chemical fume hood to minimize inhalation of corrosive vapors.[2][5][17] In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for acid gases and organic vapors is required.[18][19][20]

PPE_Selection_Workflow Start Handling Methyl N-(chlorosulfonyl)carbamate Task_Assessment Assess Task: - Incidental contact? - Prolonged contact? - Spill cleanup? Start->Task_Assessment Incidental Incidental Contact/ Small-Scale Transfer Task_Assessment->Incidental Incidental Prolonged Prolonged Handling/ Reaction Workup Task_Assessment->Prolonged Prolonged Glove_Choice_Nitrile Glove Selection: Nitrile Gloves (Double-gloved) Incidental->Glove_Choice_Nitrile Glove_Choice_Neoprene Glove Selection: Neoprene or Butyl Rubber Gloves Prolonged->Glove_Choice_Neoprene Spill Spill Cleanup Glove_Choice_Butyl Glove Selection: Butyl Rubber Gloves over Nitrile Spill->Glove_Choice_Butyl Emergency_Respirator Emergency Respirator: NIOSH-approved for Acid Gases/ Organic Vapors Spill->Emergency_Respirator Eye_Protection Eye/Face Protection: Chemical Goggles + Face Shield Glove_Choice_Nitrile->Eye_Protection Glove_Choice_Neoprene->Eye_Protection Glove_Choice_Butyl->Eye_Protection Body_Protection Body Protection: Chemical-Resistant Lab Coat Eye_Protection->Body_Protection Respiratory_Protection Respiratory Protection: Work in a Chemical Fume Hood Body_Protection->Respiratory_Protection End Proceed with Caution Respiratory_Protection->End Emergency_Respirator->Glove_Choice_Butyl Task_assessment Task_assessment Task_assessment->Spill Spill

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental release and ensure the integrity of the reagent.

  • Chemical Fume Hood : All manipulations of methyl N-(chlorosulfonyl)carbamate must be performed in a properly functioning chemical fume hood.[5][17] This is critical to contain corrosive and potentially toxic vapors.

  • Glove Box : For reactions that are highly sensitive to moisture, handling the reagent in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][16][21]

  • Moisture-Free Environment : Store methyl N-(chlorosulfonyl)carbamate in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and strong oxidizing agents.[2][16] The container should be tightly sealed to prevent moisture ingress.[5][6]

  • Segregation : Store this compound separately from other chemicals to prevent accidental reactions.[16]

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure and remove any unnecessary items.[5]

  • Inert Atmosphere : If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • Dispensing : For liquid transfers, use a syringe or cannula to minimize exposure to air and moisture.[1]

  • Reaction Addition : Add methyl N-(chlorosulfonyl)carbamate slowly to the reaction mixture, especially if it contains nucleophiles, to control any exothermic reaction.[1]

  • Post-Handling : After use, tightly seal the container and decontaminate the exterior. Clean the work area thoroughly. Wash hands and arms with soap and water after removing gloves.[6][17]

Disposal Plan: Quenching and Waste Management

Proper disposal of methyl N-(chlorosulfonyl)carbamate and its associated waste is not only a matter of safety but also of regulatory compliance. Carbamate wastes are regulated as hazardous wastes by the EPA.[22][23]

Excess methyl N-(chlorosulfonyl)carbamate must be neutralized before disposal. This process, known as quenching, should be performed with extreme caution.

Step-by-Step Quenching Protocol:

  • Prepare Quenching Solution : In a separate flask, prepare a cold (0 °C) and stirred solution of a weak base, such as 10% aqueous sodium bicarbonate. The amount of base should be in stoichiometric excess relative to the amount of methyl N-(chlorosulfonyl)carbamate to be quenched.

  • Slow Addition : Slowly and carefully add the excess methyl N-(chlorosulfonyl)carbamate or the reaction mixture containing it to the stirred quenching solution. This should be done in a fume hood.

  • Monitor Reaction : The quenching reaction will likely be exothermic and produce gas (carbon dioxide). Control the rate of addition to keep the reaction under control.

  • Neutralization Confirmation : After the addition is complete, continue stirring for some time to ensure the reaction is complete. Check the pH of the aqueous layer with pH paper to confirm that it is neutral or slightly basic.

  • Waste Segregation : The quenched solution should be collected in a designated hazardous waste container for aqueous waste.

  • Contaminated Materials : All materials that have come into contact with methyl N-(chlorosulfonyl)carbamate, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste.[4]

  • Designated Container : Place all solid waste into a clearly labeled, sealed container for hazardous waste.[4] Do not mix this waste with other waste streams.[4]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[16]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.[1]

  • Don PPE : Before attempting to clean up the spill, don the appropriate PPE, including butyl rubber gloves, chemical safety goggles, a face shield, and a respirator if necessary.[16]

  • Contain : For liquid spills, create a dike around the spill using a dry, inert absorbent material such as sand, dry lime, or soda ash.[16][24][25] Do not use water or combustible materials like paper towels directly on the spill. [16]

  • Neutralize : Cautiously sprinkle sodium bicarbonate over the spill to neutralize the acidic components.[1][25]

  • Collect : Carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.[24]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[21] Seek medical attention if irritation persists.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

References

  • Auburn University Risk Management & Safety. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview. Auburn University. Retrieved from [Link]

  • SHOWA Group. (2026, February 23). How to Choose the Right Polymer for Chemical Protection Gloves. Retrieved from [Link]

  • Lynn River. (2022, May 6). Your Complete Guide to Chemical Resistant Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. United States Department of Labor. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl carbamate. Retrieved from [Link]

  • National Safety Compliance. (2022, August 14). Weekly Safety Meeting – Working Safely with Corrosives. Retrieved from [Link]

  • OSHA Training School. (2025, December 31). Corrosive Substances: Dangers and How to Handle Them Safely. Retrieved from [Link]

  • EHS Insight. (n.d.). Types of Gloves To Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - methyl N-(4-acetamidobenzenesulfonyl)carbamate. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

  • Cooling Tower Chemical. (2009, May 21). MATERIAL SAFETY DATA SHEET - CARBAMATE. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • All Safety Products. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services. Retrieved from [Link]

  • Sies, H., & Jones, D. P. (2020). Redox signaling by reactive electrophiles and oxidants. Nature Reviews Molecular Cell Biology, 21(5), 289–305. Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • The RIDGEPRO. (n.d.). 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium. Retrieved from [Link]

Sources

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